L-Phenylalanine benzyl ester hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl (2S)-2-amino-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,17H2;1H/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXFHIYDTRNBJD-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2462-32-0 | |
| Record name | L-Phenylalanine, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2462-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 3-phenyl-L-alaninate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to L-Phenylalanine Benzyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Phenylalanine benzyl ester hydrochloride (H-Phe-OBzl·HCl) is a pivotal derivative of the essential amino acid L-phenylalanine. In the landscape of synthetic organic chemistry and pharmaceutical development, it is highly valued as a versatile building block, primarily in peptide synthesis. Its strategic design incorporates a benzyl ester moiety, which serves as a robust protecting group for the carboxylic acid functionality. This protection prevents unwanted side reactions during the formation of peptide bonds.
The benzyl group's key advantage lies in its stability across a range of reaction conditions and its susceptibility to clean and selective removal via catalytic hydrogenolysis, a method that preserves the integrity of the nascent peptide chain. This attribute makes H-Phe-OBzl·HCl an indispensable tool for both solution-phase and solid-phase peptide synthesis methodologies. Beyond peptide chemistry, its inherent chirality and aromatic nature make it a valuable precursor in the asymmetric synthesis of various bioactive compounds, pharmaceuticals, and flavoring agents. This guide provides a comprehensive overview of its fundamental properties, experimental protocols, and applications.
Core Properties
The fundamental chemical and physical properties of this compound are summarized below. These characteristics are critical for its handling, storage, and application in experimental settings.
Physical and Chemical Data
| Property | Value | Reference(s) |
| CAS Number | 2462-32-0 | [1][2] |
| Molecular Formula | C₁₆H₁₈ClNO₂ | [3] |
| Molecular Weight | 291.77 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 197-200 °C | [3] |
| Optical Rotation | [α]²⁰/D = -13 ± 1° (c=1% in 4:1 acetic acid/water) | [3] |
| Solubility | Soluble in water and DMSO | [3] |
| Storage | Inert atmosphere, Room Temperature | [3][4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of H-Phe-OBzl·HCl.
| Spectrum Type | Data | Reference(s) |
| ¹H NMR | (400 MHz, CD₃OD) δ (ppm): 7.40-7.15 (m, 10H, Ar-H), 5.23 (s, 2H, -OCH₂ Ph), 4.36-4.31 (m, 1H, α-CH), 3.26-3.12 (m, 2H, β-CH₂) | [3] |
| ¹³C NMR | Predicted values based on analogous structures: ~170 (C=O), ~136-135 (quaternary Ar-C), ~129-127 (Ar-CH), ~68 (-OCH₂ Ph), ~55 (α-CH), ~37 (β-CH₂) | [5] |
Note: Experimental ¹³C NMR data was not explicitly found in the searched literature. The provided values are estimations based on the known structure and data from similar compounds.
Key Applications and Role in Synthesis
The primary application of this compound is as a C-terminally protected amino acid in peptide synthesis. The benzyl ester group effectively masks the carboxylate nucleophilicity, allowing for the selective formation of a peptide bond at the free amino terminus. The workflow below illustrates its central role in this process.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of H-Phe-OBzl·HCl and its subsequent use and deprotection in peptide synthesis.
Synthesis of this compound
This protocol describes the Fischer esterification of L-phenylalanine using benzyl alcohol and thionyl chloride as both the acid catalyst and dehydrating agent.
Materials:
-
L-Phenylalanine
-
Benzyl alcohol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: Suspend L-phenylalanine (1.0 equiv) in anhydrous benzyl alcohol (approx. 5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stir bar. Cool the suspension to 0 °C using an ice bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.2-1.5 equiv) dropwise to the stirred suspension via a dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 12-24 hours. The suspension should gradually become a clear solution as the reaction progresses.[5]
-
Workup: Once the reaction is complete (monitored by TLC), remove the excess benzyl alcohol and volatile reagents under reduced pressure using a rotary evaporator.
-
Precipitation and Isolation: Add anhydrous diethyl ether to the concentrated residue to precipitate the product. Stir the resulting slurry vigorously for 30 minutes.
-
Purification: Collect the white solid by vacuum filtration, wash it thoroughly with anhydrous diethyl ether to remove any remaining impurities, and dry the product under vacuum. This yields this compound with high purity.
Use in a Peptide Coupling Reaction (DCC/HOBt Method)
This protocol details the coupling of an N-terminally protected amino acid (e.g., Boc-L-Alanine) to L-phenylalanine benzyl ester.
Materials:
-
This compound (1.0 equiv)
-
Boc-L-Alanine (1.0 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
Procedure:
-
Free Amine Generation: Dissolve this compound in anhydrous DCM. Cool the solution to 0 °C and add DIPEA or NMM (1.0 equiv) dropwise to neutralize the hydrochloride salt and generate the free amine in situ. Stir for 15-20 minutes at 0 °C.
-
Carboxylic Acid Activation: In a separate flask, dissolve Boc-L-Alanine and HOBt in anhydrous DCM and cool to 0 °C. Add a solution of DCC in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form as the carboxylic acid is activated. Allow the activation to proceed for 30 minutes at 0 °C.
-
Coupling: Add the cold solution of the free amine (from step 1) to the activated Boc-L-Alanine solution (from step 2). Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Filter the reaction mixture to remove the precipitated DCU. Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization to yield the protected dipeptide (Boc-Ala-Phe-OBzl).
Deprotection of the Benzyl Ester Group via Catalytic Hydrogenolysis
This is the most common method for cleaving the benzyl ester to reveal the free carboxylic acid.[6]
Materials:
-
Protected peptide (e.g., Boc-Ala-Phe-OBzl)
-
Palladium on carbon (10% Pd/C, ~10 mol%)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Reaction Setup: Dissolve the benzyl ester-protected peptide (1.0 equiv) in a suitable solvent (e.g., methanol) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen. Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.[8]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent by rotary evaporation to yield the deprotected product containing a free carboxylic acid (e.g., Boc-Ala-Phe-OH).[7]
Conclusion
This compound is a cornerstone reagent in modern synthetic chemistry, particularly for peptide synthesis. Its well-defined physical and spectroscopic properties, combined with its strategic utility as a protected building block, make it an invaluable asset for researchers. The benzyl ester provides robust protection for the C-terminus, while its facile removal via catalytic hydrogenolysis offers a clean and efficient deprotection strategy compatible with many other protecting groups. The protocols detailed in this guide provide a reliable framework for its synthesis and application, empowering scientists in the fields of drug discovery and materials science to construct complex molecular architectures with precision and efficiency.
References
- 1. peptide.com [peptide.com]
- 2. capotchem.cn [capotchem.cn]
- 3. This compound | 2462-32-0 [chemicalbook.com]
- 4. This compound - Protheragen [protheragen.ai]
- 5. rsc.org [rsc.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. L-Phenylalanine(63-91-2) 13C NMR spectrum [chemicalbook.com]
- 8. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
L-Phenylalanine Benzyl Ester Hydrochloride: A Technical Guide for Biochemical Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
L-Phenylalanine benzyl ester hydrochloride is a pivotal derivative of the essential amino acid L-phenylalanine, widely employed in the landscape of biochemical research and pharmaceutical development. Its strategic chemical modifications—the protection of the carboxylic acid as a benzyl ester and the presence of the hydrochloride salt of the primary amine—render it a versatile building block for the synthesis of complex organic molecules, particularly peptides and peptidomimetics. This technical guide provides an in-depth overview of its core applications, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective utilization in a laboratory setting.
Core Applications in Biochemistry
The primary utility of this compound in biochemistry stems from its role as a key intermediate in peptide synthesis . The benzyl ester effectively protects the C-terminus of the phenylalanine residue, preventing its participation in unwanted side reactions during the formation of a peptide bond with the N-terminus of another amino acid.[1] The hydrochloride salt ensures the stability and solubility of the compound.
Beyond its foundational role in creating peptide linkages, this compound serves as a precursor in the synthesis of various bioactive molecules and pharmaceuticals.[2] Its applications extend to:
-
Drug Development: It is a building block in the synthesis of peptidomimetics and other small molecules with therapeutic potential, including enzyme inhibitors.[2]
-
Biochemical Probes: Derivatives of L-phenylalanine benzyl ester can be synthesized to act as probes for studying enzyme activity and receptor binding.
-
Chiral Synthesis: Its inherent chirality makes it a valuable starting material for the asymmetric synthesis of enantiomerically pure compounds.
Quantitative Data on Synthetic Applications
The efficiency of reactions involving this compound is critical for its practical application. The following tables summarize quantitative data from various synthetic procedures.
Table 1: Yields in Dipeptide Synthesis
| N-Protected Amino Acid | Coupling Reagent | Solvent | Yield (%) | Reference |
| (S)-bromonitroalkane derivative | N-Iodosuccinimide / Cs₂CO₃ | 2-Methyl THF / H₂O | 55 | [3] |
| N-Cbz-glycine | Methoxy acetylene | Ethyl acetate | 90 | [4] |
| Boc-L-Alanine | DCC / HOBt | CH₂Cl₂ / THF | ~85 | [5] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈ClNO₂ | [6] |
| Molecular Weight | 291.77 g/mol | [6] |
| Melting Point | 197-200 °C | [7] |
| Optical Rotation [α]20/D | -13±1°, c = 1% in acetic acid: water (4:1) | [7] |
| Purity (Assay) | ≥99.0% (Titration) | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for the synthesis and deprotection of a dipeptide using this compound.
Protocol 1: Solution-Phase Synthesis of a Protected Dipeptide (Boc-Ala-Phe-OBzl)
This protocol describes the coupling of Boc-protected L-alanine with this compound using the common coupling reagents DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole).
Materials:
-
Boc-L-Alanine
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Preparation of the Amine Component:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA or TEA (1.1 eq) dropwise to neutralize the hydrochloride salt and generate the free amine.
-
Stir the solution at 0 °C for 15-20 minutes.[5]
-
-
Activation of the Carboxylic Acid Component:
-
In a separate flask, dissolve Boc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Slowly add a solution of DCC (1.1 eq) in DCM to the Boc-L-Alanine/HOBt mixture with continuous stirring. A white precipitate of dicyclohexylurea (DCU) will form.[5]
-
Allow the activation to proceed for 30 minutes at 0 °C.
-
-
Coupling Reaction:
-
To the activated Boc-L-Alanine solution (still at 0 °C), add the prepared free amine solution of L-Phenylalanine benzyl ester.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).[5]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to precipitate more DCU and filter it off.
-
Wash the organic filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, Boc-L-Alanyl-L-Phenylalanine benzyl ester, can be purified by recrystallization or silica gel column chromatography.[8]
-
Protocol 2: N-Terminal Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the N-terminus of the dipeptide for further chain elongation.
Materials:
-
Boc-protected dipeptide benzyl ester (e.g., Boc-Ala-Phe-OBzl)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected dipeptide in anhydrous DCM.
-
Add an equal volume of TFA to the solution at room temperature.[9]
-
Stir the reaction mixture for 1-2 hours.
-
-
Isolation of the Deprotected Peptide:
-
Remove the TFA and DCM under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the deprotected dipeptide as its TFA salt.[9]
-
Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex biochemical processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.
Solution-Phase Dipeptide Synthesis Workflow
This diagram illustrates the key steps in the solution-phase synthesis of a dipeptide using this compound.
Caption: Workflow for solution-phase dipeptide synthesis.
Deprotection and Chain Elongation Cycle
This diagram outlines the cyclic process of N-terminal deprotection and subsequent coupling for peptide chain elongation.
Caption: Peptide chain elongation cycle.
Role in Drug Discovery: Synthesis of DPP-4 Inhibitors
Derivatives of (S)-phenylalanine are utilized in the synthesis of inhibitors for Dipeptidyl Peptidase 4 (DPP-4), an enzyme involved in glucose metabolism. This makes them relevant for the development of treatments for type 2 diabetes.[10] The following diagram illustrates the general mechanism of DPP-4 inhibition.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Enalapril synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. L -Phenylalanine benzyl ester = 99.0 AT 2462-32-0 [sigmaaldrich.com]
- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of L-Phenylalanine Benzyl Ester Hydrochloride in Neurotransmitter Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Phenylalanine benzyl ester hydrochloride is a pivotal derivative of the essential amino acid L-phenylalanine. While its primary application lies in peptide synthesis as a protected form of phenylalanine, its relevance to neurotransmitter research is significant, albeit often indirect. This technical guide delineates the core functionalities of this compound, focusing on its role as a synthetic precursor and its connection to the biosynthesis and study of key neurotransmitters. We will explore its chemical properties, detail its use in synthetic protocols, and illustrate the broader context of phenylalanine's impact on neurotransmitter pathways, particularly in relation to neurological health and metabolic disorders such as Phenylketonuria (PKU).
Introduction: A Versatile Building Block
This compound is a stable, crystalline solid that serves as a crucial starting material in the synthesis of peptides and other complex organic molecules.[1][2] Its enhanced solubility and stability make it an ideal candidate for various chemical reactions.[1] In the realm of neuroscience, its importance stems from being a protected derivative of L-phenylalanine, a direct precursor to the neurotransmitter precursor L-tyrosine and the trace amine phenylethylamine. Consequently, it is a valuable tool for researchers developing pharmaceuticals targeting neurological disorders and for those studying the metabolic pathways that govern neurotransmitter balance.[1][3]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₈ClNO₂ | [4] |
| Molecular Weight | 291.77 g/mol | [4] |
| CAS Number | 2462-32-0 | [4] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 197-200 °C | [6] |
| Solubility | Soluble in DMSO | [5] |
| Optical Rotation | [α]20/D −13±1°, c = 1% in acetic acid: water (4:1) | [6] |
Role as a Synthetic Precursor in Research
The primary and most direct role of this compound in a research setting is as a building block in organic synthesis. The benzyl ester group protects the carboxylic acid functionality of phenylalanine, allowing for selective reactions at the amino group. This is a fundamental strategy in peptide synthesis.[7]
Experimental Protocol: Synthesis of Benzyl((S)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-L-phenylalaninate
This protocol, adapted from a published organic synthesis procedure, exemplifies the use of this compound as a starting material for the synthesis of a more complex dipeptide derivative.[8]
Materials:
-
This compound
-
(S)-bromonitroalkane
-
Cesium carbonate (Cs₂CO₃)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
N-Iodosuccinimide (NIS)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Toluene
-
Cyclohexane
Procedure:
-
To a reaction vessel, add (S)-bromonitroalkane (1.0 equiv), this compound (1.2 equiv), and cesium carbonate (3.2 equiv).
-
Add deionized water and 2-MeTHF.
-
Stir the biphasic mixture vigorously at room temperature.
-
Add N-Iodosuccinimide (1.0 equiv) in one portion.
-
Allow the reaction to stir for 24 hours.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ and stir for 1 hour.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with EtOAc.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a toluene/cyclohexane mixture to yield the final product.
Expected Yield: Approximately 55%[8]
Indirect Role in Neurotransmitter Research
The primary connection of this compound to neurotransmitter research is through its parent molecule, L-phenylalanine. Once the benzyl ester and hydrochloride protecting groups are removed, typically through hydrolysis, the resulting L-phenylalanine can participate in biological pathways.
Phenylalanine as a Precursor to Catecholamines
L-phenylalanine is an essential amino acid that is the precursor for the synthesis of L-tyrosine, which in turn is the precursor for the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine. This metabolic cascade is fundamental to neuronal function.
Phenylketonuria (PKU) and Neurotransmitter Imbalance
Phenylketonuria is a genetic disorder characterized by the inability to metabolize phenylalanine due to a deficiency in the enzyme phenylalanine hydroxylase. This leads to a buildup of phenylalanine in the blood and brain. High levels of phenylalanine can be neurotoxic and interfere with the synthesis of dopamine and serotonin, leading to severe neurological and cognitive impairments.[9][10] Research into PKU often involves studying the effects of elevated phenylalanine on neurotransmitter systems, and in this context, derivatives like this compound could be used in preclinical models to deliver phenylalanine.
Potential as a Prodrug
Amino acid esters, including benzyl esters, have been explored as prodrugs to enhance the delivery of therapeutic agents to the brain via amino acid transporters.[11] While specific studies on this compound as a prodrug for direct neurotransmitter modulation are not widely available, the general principle suggests its potential for such applications. The ester linkage would be designed to be cleaved by esterases in the brain, releasing L-phenylalanine to influence neurotransmitter synthesis.
Experimental Methodologies for Studying Phenylalanine's Effects on Neurotransmitter Systems
While this compound itself is not typically the direct subject of these assays, the released L-phenylalanine can be studied using the following techniques:
In Vitro Neurotransmitter Uptake and Release Assays
-
Objective: To determine the effect of L-phenylalanine on the uptake and release of neurotransmitters like dopamine and serotonin in synaptosomes or cultured neurons.
-
General Protocol:
-
Prepare synaptosomes or neuronal cultures from specific brain regions (e.g., striatum for dopamine studies).
-
Pre-incubate the preparations with varying concentrations of L-phenylalanine (following hydrolysis of the ester if starting with this compound).
-
Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
After a defined incubation period, terminate the uptake by rapid filtration and washing.
-
Quantify the amount of radiolabeled neurotransmitter taken up by the cells using liquid scintillation counting.
-
For release studies, pre-load the cells with a radiolabeled neurotransmitter and then stimulate release (e.g., with high potassium) in the presence or absence of L-phenylalanine.
-
In Vivo Microdialysis
-
Objective: To measure the extracellular levels of L-phenylalanine and neurotransmitters in the brain of a living animal.
-
General Protocol:
-
Surgically implant a microdialysis probe into a specific brain region of an anesthetized or freely moving animal.
-
Perfuse the probe with an artificial cerebrospinal fluid (aCSF).
-
Collect the dialysate, which contains molecules from the extracellular fluid that have diffused across the probe's semipermeable membrane.
-
Administer this compound (or L-phenylalanine) systemically or directly through the probe (reverse dialysis).
-
Analyze the dialysate samples for L-phenylalanine and neurotransmitter levels using techniques like HPLC coupled with electrochemical or fluorescence detection, or mass spectrometry.[12]
-
Conclusion
This compound is a foundational tool in the synthesis of peptides and other biologically active molecules. Its contribution to neurotransmitter research is primarily as a stable, protected precursor to L-phenylalanine. An in-depth understanding of its chemical properties and synthetic applications allows researchers to effectively utilize it in the creation of novel compounds for targeting neurological pathways. Furthermore, by serving as a delivery vehicle for L-phenylalanine in experimental models, it aids in the investigation of neurotransmitter dysregulation in disorders like PKU. Future research may further explore the potential of this and similar derivatives as prodrugs for the targeted modulation of neurotransmitter systems in the central nervous system.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. L-苯丙氨酸苄酯 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Impaired Neurotransmission in Early-treated Phenylketonuria Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Pathogenetic mechanisms in phenylketonuria: disorders affecting the metabolism of neurotransmitters and the antioxidant system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
L-Phenylalanine Benzyl Ester Hydrochloride: A Chiral Building Block for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-Phenylalanine benzyl ester hydrochloride has emerged as a critical chiral building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its unique structural features, combining the chirality of the L-phenylalanine core with the protective and functionalizable benzyl ester, make it an invaluable tool for the construction of enantiomerically pure compounds. This technical guide provides a comprehensive overview of its properties, applications, and detailed experimental methodologies, with a focus on its role in the synthesis of bioactive peptides and their corresponding signaling pathways.
Core Properties and Specifications
This compound is a white crystalline solid with well-defined physical and chemical properties crucial for its application in synthesis. A summary of its key characteristics is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₇NO₂·HCl | [1] |
| Molecular Weight | 291.77 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 197-200 °C | [2] |
| Optical Rotation | [α]²⁰/D = -13 ± 1°, c = 1% in acetic acid: water (4:1) | [2] |
| CAS Number | 2462-32-0 | [2] |
| Purity | ≥99.0% | [2] |
Applications as a Chiral Building Block
The primary application of this compound lies in its role as a versatile chiral synthon, most notably in the field of peptide synthesis. The benzyl ester effectively protects the carboxylic acid functionality of phenylalanine, allowing for selective reactions at the amino group. This protection is robust under various coupling conditions and can be selectively removed, making it compatible with both solution-phase and solid-phase peptide synthesis (SPPS) strategies.[3]
Beyond peptide synthesis, its application extends to asymmetric synthesis where the inherent chirality of the molecule is used to induce stereoselectivity in the formation of new chiral centers.[4] It serves as a precursor for a variety of bioactive compounds, including pharmaceuticals targeting neurological disorders.[5]
Synthesis of Neuropeptides: Enkephalins and Substance P
L-Phenylalanine is a key amino acid residue in several neuropeptides, including enkephalins and Substance P, which are crucial mediators of pain and inflammation. The use of this compound facilitates the controlled, stepwise synthesis of these peptides and their analogs for research and therapeutic development.[6][7]
Enkephalins are endogenous opioid peptides that modulate pain perception by binding to opioid receptors in the central and peripheral nervous systems.[8][9]
Substance P is a neuropeptide involved in pain transmission and inflammatory responses, primarily through its interaction with the neurokinin-1 (NK-1) receptor.[10][11]
Signaling Pathways of Target Peptides
Understanding the signaling pathways of the peptides synthesized using this chiral building block is paramount for drug development.
Opioid Receptor Signaling Pathway (Enkephalins)
Enkephalins bind to and activate opioid receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a signaling cascade that ultimately leads to an analgesic effect by inhibiting neuronal activity and neurotransmitter release.[1][12][13]
Caption: Simplified Opioid Receptor Signaling Cascade.
Neurokinin-1 (NK-1) Receptor Signaling Pathway (Substance P)
Substance P binding to the NK-1 receptor, another GPCR, activates downstream signaling pathways that are implicated in pain, inflammation, and mood disorders.[3][5][10]
Caption: Simplified Neurokinin-1 Receptor Signaling Cascade.
Experimental Protocols
Detailed and reliable experimental protocols are essential for the successful application of this compound. The following sections provide methodologies for key transformations.
N-Terminal Protection of this compound
1. N-Benzyloxycarbonyl (Cbz) Protection [14]
This protocol describes the protection of the amino group with the Cbz group under Schotten-Baumann conditions.
-
Materials: this compound, Sodium carbonate (Na₂CO₃), Benzyl chloroformate (Cbz-Cl), Diethyl ether, 1 M Hydrochloric acid (HCl), Ethyl acetate, Anhydrous sodium sulfate (Na₂SO₄), Ice bath, Magnetic stirrer.
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
-
While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected product.
-
2. N-tert-Butoxycarbonyl (Boc) Protection [15]
This protocol details the introduction of the Boc protecting group.
-
Materials: this compound, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or Tetrahydrofuran (THF), Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Suspend this compound (1.0 equivalent) in DCM or THF.
-
Add triethylamine or DIPEA (2.2 equivalents) and stir until the solid dissolves.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
-
Solution-Phase Peptide Coupling
The following is a general workflow for the formation of a dipeptide using a protected L-phenylalanine derivative.
Caption: General workflow for solution-phase peptide coupling.
C-Terminal Benzyl Ester Deprotection
Catalytic Transfer Hydrogenation [1]
This is a mild and efficient method for the removal of the benzyl protecting group.
-
Materials: Benzyl ester protected peptide, 10% Palladium on carbon (Pd/C), Ammonium formate, Methanol (MeOH), Celite®.
-
Procedure:
-
Dissolve the benzyl ester protected peptide in methanol.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).
-
To the stirred suspension, add ammonium formate (5.0 equivalents) in one portion.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
-
Quantitative Data from a Representative Synthesis
The following data is from a reported synthesis of Benzyl ((S)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-L-phenylalaninate, which utilizes this compound as a key starting material.[16]
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| (S)-bromonitroalkane | - | - | - | 1.0 |
| This compound | 291.77 | 3.22 (obtained product) | - | - |
| Cesium carbonate | 325.82 | - | - | - |
| N-Iodosuccinimide | 224.98 | - | - | - |
| Product | Yield (%) | Enantiomeric Excess (ee%) |
| Benzyl((S)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-L-phenylalaninate | 55 | >99 |
This example highlights the utility of this compound in achieving high enantiopurity in the synthesis of complex chiral molecules.
Conclusion
This compound is a cornerstone chiral building block for modern organic synthesis, particularly in the development of peptide-based therapeutics. Its well-defined properties, coupled with established and reliable experimental protocols for its protection and deprotection, make it an indispensable tool for researchers. A thorough understanding of its application in the synthesis of bioactive peptides and the intricate signaling pathways these peptides modulate is crucial for advancing drug discovery efforts targeting a range of diseases, from chronic pain to neurological disorders.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. ijacskros.com [ijacskros.com]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-cyclo-[Leu5]enkephalin: a rational approach for the synthesis of conformationally restricted cyclic pentapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of Boc-N-methyl-p-benzoyl-phenylalanine. Preparation of a photoreactive antagonist of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]
- 9. youtube.com [youtube.com]
- 10. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Opioid receptor - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
The Pharmaceutical Potential of L-Phenylalanine Benzyl Ester Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Phenylalanine benzyl ester hydrochloride is a chemically protected derivative of the essential amino acid L-phenylalanine. Its enhanced stability and solubility make it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. This technical guide explores the core pharmaceutical applications of this compound, focusing on its role as a key intermediate in the synthesis of targeted therapies, including peptide-based drugs and small molecule inhibitors of critical signaling pathways. We delve into the mechanisms of action of the final drug products, provide detailed experimental protocols for their synthesis, and present quantitative data on their efficacy and pharmacokinetic profiles.
Introduction
This compound serves as a cornerstone in medicinal chemistry, primarily utilized as a chiral building block for the synthesis of a variety of pharmaceutical agents.[1][2] Its principal applications lie in peptide synthesis and as a precursor for bioactive small molecules that target neurological disorders and cancers.[1][2] The benzyl ester protection of the carboxylic acid and the hydrochloride salt of the amine group offer enhanced stability and solubility, facilitating its use in various reaction conditions.[1]
This guide will focus on two major areas of its application:
-
Peptide Synthesis: As a fundamental component in the construction of therapeutic peptides.
-
Synthesis of Small Molecule Inhibitors: Specifically, its role in the synthesis of inhibitors for Aminopeptidase N (APN/CD13) and the Smoothened (SMO) receptor in the Hedgehog signaling pathway.
Core Pharmaceutical Applications
Peptide Synthesis
This compound is extensively used in both solution-phase and solid-phase peptide synthesis (SPPS).[3][4] The benzyl ester group provides a stable protecting group for the carboxylic acid, which can be selectively removed under conditions that do not affect other protecting groups on the peptide chain, a key principle in orthogonal synthesis strategies.[3]
Workflow for Solid-Phase Peptide Synthesis (SPPS) using a Phenylalanine Benzyl Ester Derivative:
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Synthesis of Aminopeptidase N (APN/CD13) Inhibitors
Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that is overexpressed in various cancers and plays a crucial role in tumor invasion, metastasis, and angiogenesis.[5][6] Inhibition of APN can lead to an amino acid deprivation response in cancer cells, activating stress-related pathways and inducing apoptosis.[5] Bestatin and its derivatives are well-known APN inhibitors. L-Phenylalanine is a key structural component of bestatin.
Signaling Pathway of Aminopeptidase N (APN/CD13) Inhibition:
Caption: Downstream effects of Aminopeptidase N (APN) inhibition.
Synthesis of Smoothened (SMO) Inhibitors
The Hedgehog (Hh) signaling pathway is critical during embryonic development and is aberrantly activated in several cancers. The Smoothened (SMO) receptor is a key component of this pathway.[7] Glasdegib (PF-04449913) is an orally bioavailable inhibitor of SMO that has been investigated in clinical trials for various hematologic malignancies and solid tumors.[8][9][10] The synthesis of PF-04449913 utilizes a piperidine scaffold, and derivatives of L-phenylalanine can be used in the construction of related heterocyclic structures.
Hedgehog Signaling Pathway and Inhibition by a Smoothened (SMO) Antagonist:
Caption: Hedgehog signaling pathway and its inhibition by a SMO antagonist.
Quantitative Data
Efficacy of Aminopeptidase N Inhibitors
| Compound | Target | Assay | IC50 | Reference |
| Actinonin | APN/CD13 | Proliferation of NB4 and HL60 cells | ~2-5 µg/mL | [1] |
| Bestatin | APN/CD13 | Enzyme Inhibition | 3.03 µM | [11] |
| LYP2 (Bestatin Derivative) | APN/CD13 | Proliferation of HL60 cells | 0.11 ± 0.09 µM | [12] |
| LYP2 (Bestatin Derivative) | APN/CD13 | Proliferation of ES-2 cells | 0.19 ± 0.06 µM | [12] |
Clinical and Preclinical Data for PF-04449913 (Glasdegib)
| Parameter | Value | Study Population/Model | Reference |
| Clinical Data (Phase 1) | |||
| Maximum Tolerated Dose (MTD) | 400 mg once daily (myeloid malignancies) | Patients with myeloid malignancies | [8] |
| MTD | 320 mg once daily (solid tumors) | Patients with advanced solid tumors | [9] |
| Mean Half-life (t½) | 23.9 h (SD 14.0) at MTD | Patients with myeloid malignancies | [8] |
| Common Adverse Events | Dysgeusia, decreased appetite, alopecia | Patients with myeloid malignancies | [8] |
| Preclinical Pharmacokinetics | |||
| Peak Plasma Concentration (Cmax) | 890.3 ng/mL | Healthy male volunteers (100 mg oral dose) | [13] |
| Time to Peak Concentration (Tmax) | 0.75 hours | Healthy male volunteers (100 mg oral dose) | [13] |
| Area Under the Curve (AUCinf) | 8469 ng·h/mL | Healthy male volunteers (100 mg oral dose) | [13] |
| Pharmacodynamics | |||
| GLI1 Downregulation | >80% in skin | Patients with advanced solid tumors | [9] |
Experimental Protocols
General Protocol for Solution-Phase Dipeptide Synthesis
This protocol describes the coupling of an N-terminally protected amino acid with this compound.
Materials:
-
N-Boc-protected amino acid (e.g., N-Boc-L-Alanine)
-
This compound
-
Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt)
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Aqueous solutions for work-up: 1 M HCl, saturated NaHCO₃, brine
-
Drying agent: Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Preparation of the Amine Component:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt and generate the free amine.
-
Stir the mixture at 0 °C for 30 minutes. This solution is used directly in the next step.[14]
-
-
Coupling Reaction:
-
In a separate flask, dissolve the N-Boc-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.[14]
-
Cool this solution to 0 °C.
-
Add EDC (1.1 equivalents) to the N-Boc-amino acid solution and stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.[14]
-
Slowly add the prepared free amine solution from step 1 to the activated N-Boc-amino acid solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[14]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude dipeptide can be purified by column chromatography on silica gel.
-
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a solid support, incorporating a phenylalanine residue.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-L-Phenylalanine)
-
This compound (if used as a non-Fmoc protected building block in a specific strategy)
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and DIPEA
-
Solvents: DMF, DCM
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[15]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution and agitate for 5 minutes.
-
Drain and repeat the deprotection step for 15-20 minutes.[15]
-
Wash the resin thoroughly with DMF and DCM.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to activate the amino acid.[15]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF and DCM. Confirm complete coupling with a Kaiser test.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash and dry the resin.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Other Potential Applications: Modulation of the Calcium-Sensing Receptor (CaSR)
L-phenylalanine is a known positive allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor involved in calcium homeostasis.[16][17][18] L-phenylalanine enhances the sensitivity of the CaSR to extracellular calcium.[16][17] While this compound is a precursor to L-phenylalanine, its direct activity on the CaSR is not well-documented. It is plausible that in vivo, the ester is hydrolyzed to release L-phenylalanine, which can then act on the CaSR. This potential prodrug effect could be explored for therapeutic applications where modulation of the CaSR is desired.
Conclusion
This compound is a versatile and indispensable building block in pharmaceutical research and development. Its primary utility lies in its role as a protected amino acid for peptide synthesis and as a key intermediate in the synthesis of potent small molecule inhibitors targeting critical disease pathways. The examples of APN and SMO inhibitors highlight how this seemingly simple molecule contributes to the creation of complex and highly targeted therapeutics. Further exploration of its potential as a prodrug, for instance in the context of CaSR modulation, may open new avenues for its application in medicine. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists working to leverage the chemical properties of this compound in the discovery and development of novel pharmaceuticals.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. L-苯丙氨酸苄酯 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Aminopeptidase N (CD13) as a target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Smoothened Regulation in Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment with PF-04449913, an oral smoothened antagonist, in patients with myeloid malignancies: a phase 1 safety and pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I study of PF-04449913, an oral hedgehog inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I study of glasdegib (PF‐04449913), an oral smoothened inhibitor, in Japanese patients with select hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Synthetic Aminopeptidase N/CD13 Inhibitors to Overcome Cancer Metastasis and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Metabolism, excretion and pharmacokinetics of [14C]glasdegib (PF-04449913) in healthy volunteers following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. L-phenylalanine and NPS R-467 synergistically potentiate the function of the extracellular calcium-sensing receptor through distinct sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of an L-phenylalanine binding site enhancing the cooperative responses of the calcium-sensing receptor to calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Peptide Chemistry: A Technical Guide to the Discovery and History of L-Phenylalanine Benzyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Phenylalanine benzyl ester hydrochloride stands as a cornerstone in the edifice of modern peptide chemistry. Its strategic use as a protected form of the amino acid L-phenylalanine has been instrumental in the controlled, sequential synthesis of peptides and proteins. This technical guide provides an in-depth exploration of the discovery and historical context of this compound, detailing its synthesis, physicochemical properties, and pivotal role in the advancement of peptide science. We will delve into key experimental protocols and illustrate the underlying chemical principles with detailed diagrams, offering a comprehensive resource for professionals in the field.
Discovery and Historical Context: A Tale of Protection and Control
The story of this compound is intrinsically linked to the evolution of peptide synthesis. In the early 20th century, the ambition to synthesize peptides with defined sequences was thwarted by the challenge of controlling the reactive amino and carboxyl groups of the constituent amino acids. A monumental breakthrough occurred in 1932 when German chemists Max Bergmann and Leonidas Zervas introduced the carbobenzoxy (Cbz or Z) group as a protecting group for the α-amino functionality of amino acids.[1][2] This innovation, developed at the Kaiser Wilhelm Institute for Leather Research in Dresden, Germany, provided the first truly effective and widely applicable method for the reversible protection of amines in peptide synthesis.[1][3]
The brilliance of the Cbz group lay in its stability during peptide bond formation and its facile removal under mild conditions of catalytic hydrogenolysis.[1] However, the protection of the N-terminus with the Cbz group necessitated a compatible protection strategy for the C-terminus to prevent self-polymerization and other side reactions. This is where the benzyl ester emerged as a crucial counterpart. The benzyl ester's stability to the conditions used for peptide coupling, combined with its convenient removal by the same catalytic hydrogenolysis used to deprotect the Cbz group, made it an ideal protecting group for the carboxyl function. This orthogonal deprotection strategy was a hallmark of efficient peptide synthesis.[4][5]
While a singular "discovery" paper for this compound is not readily identifiable, its synthesis and use are a direct and logical consequence of the Bergmann-Zervas methodology. The scientific community rapidly adopted this approach, and the preparation of various amino acid benzyl esters, including that of L-phenylalanine, became a standard procedure in laboratories focused on peptide synthesis. Publications from the mid-20th century, such as the 1954 paper by Erlanger and Hall on an "Improved Synthesis of Amino Acid Benzyl Esters," indicate that these compounds were already well-established and in common use by that time, underscoring their fundamental importance in the field.[6]
Physicochemical Properties
This compound is a white to off-white crystalline powder. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈ClNO₂ | --INVALID-LINK-- |
| Molecular Weight | 291.77 g/mol | --INVALID-LINK-- |
| Melting Point | 197-200 °C | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Solubility | Soluble in water, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK-- |
| Optical Rotation | [α]²⁰/D -13±1°, c = 1% in acetic acid: water (4:1) | --INVALID-LINK-- |
| CAS Number | 2462-32-0 | --INVALID-LINK-- |
Experimental Protocols for Synthesis
The synthesis of this compound is most commonly achieved through the Fischer-Speier esterification of L-phenylalanine with benzyl alcohol in the presence of an acid catalyst. The following protocol is a representative example of this classical and effective method.
Fischer-Speier Esterification with Azeotropic Removal of Water
This method utilizes an acid catalyst and the azeotropic removal of water to drive the esterification reaction to completion.[7][8][9]
Materials:
-
L-Phenylalanine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene or cyclohexane (for azeotropic water removal)
-
Diethyl ether or ethyl acetate (for precipitation)
Procedure:
-
A mixture of L-phenylalanine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and benzyl alcohol (5.0 eq) in toluene or cyclohexane is heated to reflux in a flask equipped with a Dean-Stark apparatus.
-
The reaction is refluxed until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the esterification.
-
The reaction mixture is then cooled to room temperature.
-
The product is precipitated by the addition of diethyl ether or ethyl acetate.
-
The resulting crystalline solid, L-Phenylalanine benzyl ester p-toluenesulfonate, is collected by filtration, washed with diethyl ether, and dried under vacuum.
-
To obtain the hydrochloride salt, the p-toluenesulfonate salt can be treated with HCl in an appropriate solvent.
Role in Peptide Synthesis: A Visual Workflow
The primary and most significant application of this compound is as a protected building block in peptide synthesis. The benzyl ester protects the C-terminus of the phenylalanine residue, allowing for the controlled formation of a peptide bond with the N-terminus of the subsequent amino acid.
Caption: Workflow of L-Phenylalanine benzyl ester in peptide synthesis.
The diagram above illustrates the pivotal role of L-Phenylalanine benzyl ester in a typical solution-phase peptide synthesis employing the Cbz protecting group. The esterification of L-phenylalanine with benzyl alcohol yields the C-terminally protected amino acid. This can then be coupled with an N-terminally protected amino acid (in this case, with a Cbz group) using a coupling agent like dicyclohexylcarbodiimide (DCC). The resulting protected dipeptide can then be deprotected in a single step via catalytic hydrogenolysis, which removes both the Cbz and the benzyl ester groups simultaneously to yield the free dipeptide.
Logical Relationships in Synthesis Strategy
The choice of protecting groups in peptide synthesis is governed by the principle of orthogonality, which dictates that different protecting groups must be removable under distinct conditions to allow for selective deprotection. The combination of the N-terminal carbobenzoxy (Cbz) group and the C-terminal benzyl ester (Bn) represents a classic example of a compatible, albeit not strictly orthogonal, protection strategy.
Caption: Deprotection strategies for Cbz and Benzyl ester protected peptides.
This diagram illustrates the deprotection pathways for a peptide protected with an N-terminal Cbz group and a C-terminal benzyl ester. While both groups are susceptible to acid, their lability differs, allowing for some degree of selective removal. However, the most common and elegant strategy is the simultaneous removal of both protecting groups via catalytic hydrogenolysis, a mild and efficient method that yields the final, unprotected peptide.
Conclusion
This compound, born out of the necessity for controlled peptide synthesis in the wake of the groundbreaking work of Bergmann and Zervas, has remained an indispensable tool for chemists for nearly a century. Its straightforward synthesis, stability, and compatibility with common N-protecting groups have solidified its place in the repertoire of synthetic organic chemistry. This guide has provided a comprehensive overview of its historical significance, physicochemical properties, and practical application, underscoring its enduring legacy in the synthesis of peptides and the development of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. air.unimi.it [air.unimi.it]
- 9. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Phenylalanine Benzyl Ester Hydrochloride: A Technical Guide to its Role in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Phenylalanine benzyl ester hydrochloride is a pivotal synthetic intermediate, primarily utilized in the fields of pharmaceutical and biochemical research. While not possessing a direct, inherent mechanism of action on a specific biological target, its significance lies in its role as a protected form of the essential amino acid L-phenylalanine. This protection strategy is fundamental in peptide synthesis, enabling the controlled assembly of complex bioactive molecules. In biological systems, it is anticipated to undergo hydrolysis, releasing L-phenylalanine and benzyl alcohol, the biological effects of which are well-characterized. This technical guide elucidates the function of this compound as a synthetic tool, its probable metabolic fate, and the downstream biological activities of its metabolic products and the therapeutic peptides synthesized using this key building block.
Introduction
This compound is a derivative of the essential amino acid L-phenylalanine, where the carboxylic acid group is protected as a benzyl ester. This modification is crucial for its primary application in peptide synthesis.[1][2][3] The hydrochloride salt form enhances its stability and solubility, making it a versatile reagent in various synthetic protocols.[2] Its utility extends to the development of pharmaceuticals, particularly those targeting neurological disorders, and in protein engineering.[2][4] This guide will delve into the indirect mechanism through which this compound exerts its influence in biological contexts, focusing on its role as a precursor and the activities of the molecules it helps to create.
Role in Synthesis and Probable Metabolism
The principal function of this compound is to serve as a building block in the synthesis of peptides and other complex organic molecules.[1][2][3] The benzyl ester group protects the carboxylic acid of L-phenylalanine, preventing it from reacting out of turn during the formation of peptide bonds. This protection is critical for achieving the desired peptide sequence.
Synthetic Utility Workflow
The general workflow for utilizing this compound in solid-phase peptide synthesis (SPPS) involves the coupling of the free amino group of the ester to a growing peptide chain, followed by the eventual deprotection of the benzyl ester to reveal the carboxylic acid for subsequent reactions or to yield the final peptide.
Caption: General workflow of this compound in SPPS.
Probable Metabolic Fate in Biological Systems
While not intended for direct administration as a therapeutic agent, if introduced into a biological system, this compound would likely be metabolized by esterases. These enzymes would hydrolyze the ester bond, yielding L-phenylalanine and benzyl alcohol.
Caption: Predicted metabolic fate of this compound.
Biological Actions of Metabolic Products
The biological activity following the administration or exposure to this compound would stem from its metabolic products: L-phenylalanine and benzyl alcohol.
L-Phenylalanine
L-Phenylalanine is an essential amino acid with numerous roles in the body.
-
Protein Synthesis: It is a fundamental building block for proteins.
-
Precursor to Tyrosine: The enzyme phenylalanine hydroxylase converts L-phenylalanine to L-tyrosine, which is a precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and melanin.
-
Neurotransmitter Modulation: L-Phenylalanine can act as a competitive antagonist at the glycine- and glutamate-binding sites of N-methyl-D-aspartate (NMDA) receptors. It is also an antagonist of the α2δ subunit of voltage-dependent calcium channels.[5]
-
Metabolic Checkpoint: Recent research has identified L-phenylalanine as a metabolic checkpoint in the development and function of human Th2 cells, a type of T-helper cell involved in allergic responses.[6]
| Parameter | Value | Target | Reference |
| Ki | 980 nM | α2δ subunit of voltage-dependent Ca2+ channels | [5] |
| KB | 573 μM | Glycine- and glutamate-binding sites of NMDA receptors | [5] |
Benzyl Alcohol
Benzyl alcohol is an aromatic alcohol that is metabolized to benzaldehyde and then to benzoic acid. It is used as a preservative in many injectable drugs and has some biological effects.
-
Bacteriostatic and Antipruritic Properties: It can inhibit the growth of bacteria and has been used topically to relieve itching.
-
Local Anesthetic Activity: At higher concentrations, it can exhibit mild local anesthetic properties.
Applications in the Synthesis of Bioactive Molecules
The primary value of this compound is demonstrated through the biological activities of the compounds synthesized using it.
Aminopeptidase N Inhibitors
This compound is a reactant in the synthesis of L-isoserine derivatives that act as inhibitors of aminopeptidase N (APN/CD13).[7] APN is a zinc-dependent metalloprotease involved in tumor cell invasion, metastasis, and angiogenesis. Its inhibition is a target for cancer therapy.
Smoothened (SMO) Inhibitors
This compound is used in the synthesis of PF-04449913, a potent and orally bioavailable inhibitor of the Smoothened (SMO) receptor.[7] The SMO receptor is a key component of the Hedgehog signaling pathway, which is aberrantly activated in several types of cancer.
Angiotensin-Converting Enzyme (ACE) Inhibitors
Peptides containing phenylalanine residues have been shown to exhibit ACE inhibitory activity. For example, the introduction of a phenylalanine methyl ester to a Sec-Pro dipeptide significantly increased its ACE inhibitory activity, with an IC50 value of 183.2 ± 10.6 nM.[8] While this example uses the methyl ester, it illustrates the importance of the phenylalanine moiety in the design of such inhibitors, for which the benzyl ester is a common synthetic precursor.
Experimental Protocols
As this compound is a synthetic reagent, detailed experimental protocols focus on its use in synthesis rather than direct biological assays. Below is a generalized protocol for a coupling reaction in peptide synthesis.
Protocol: Peptide Coupling using this compound
-
Resin Preparation: Start with a solid support resin with the first amino acid attached and its N-terminal protecting group (e.g., Fmoc) removed.
-
Activation of this compound:
-
Dissolve this compound in a suitable solvent (e.g., dimethylformamide, DMF).
-
Add a coupling agent (e.g., HBTU, HATU) and a base (e.g., diisopropylethylamine, DIPEA) to the solution to activate the carboxylic acid (in its deprotected form).
-
-
Coupling Reaction:
-
Add the activated L-phenylalanine solution to the prepared resin.
-
Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature with gentle agitation.
-
-
Washing:
-
After the coupling reaction is complete, wash the resin extensively with DMF and other solvents (e.g., dichloromethane, DCM) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling:
-
Perform a qualitative test (e.g., Kaiser test) to ensure the completion of the coupling reaction. A negative test indicates that all free amines on the resin have reacted.
-
-
Deprotection:
-
If the peptide chain is to be extended, the N-terminal protecting group of the newly added phenylalanine residue is removed to allow for the next coupling cycle.
-
Conclusion
This compound is a cornerstone of modern peptide and pharmaceutical synthesis. Its "mechanism of action" in biological systems is indirect, manifesting through the biological activities of the molecules it is used to create. In the event of its presence in a biological system, it is expected to be hydrolyzed to L-phenylalanine and benzyl alcohol, whose respective physiological roles are well-understood. For researchers and drug developers, the value of this compound lies in its ability to facilitate the controlled and efficient synthesis of novel therapeutic agents and research tools.
References
Spectroscopic Analysis of L-Phenylalanine Benzyl Ester Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for L-Phenylalanine benzyl ester hydrochloride (CAS No: 2462-32-0), a key building block in peptide synthesis and pharmaceutical research. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound is summarized below. While precise experimental values can vary slightly based on instrumentation and conditions, these tables provide the expected chemical shifts and absorption bands based on the compound's structure and data from closely related analogues.
Table 1: 1H NMR Spectral Data (Predicted)
-
Solvent: DMSO-d6
-
Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.6 | br s | 3H | -NH3+ |
| ~7.4 - 7.2 | m | 10H | Aromatic protons (2 x C6H5) |
| ~5.2 | s | 2H | -O-CH2 -Ph |
| ~4.4 | t | 1H | α-CH |
| ~3.2 | d | 2H | β-CH2 |
br s = broad singlet, m = multiplet, t = triplet, d = doublet
Table 2: 13C NMR Spectral Data (Predicted)
-
Solvent: DMSO-d6
-
Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~170 | Carbonyl carbon (C=O) |
| ~136 | Quaternary aromatic carbon (Cipso of benzyl ester) |
| ~135 | Quaternary aromatic carbon (Cipso of phenylalanine) |
| ~129 | Aromatic CH |
| ~128.5 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~67 | Methylene carbon of benzyl ester (-O-C H2-Ph) |
| ~54 | Alpha-carbon (α-CH) |
| ~36 | Beta-carbon (β-CH2) |
Table 3: IR Spectral Data
| Wavenumber (cm-1) | Intensity | Assignment |
| 3400-2600 | Strong, broad | N-H stretch of ammonium (-NH3+), O-H stretch (if hydrated) |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1740 | Strong | C=O stretch (ester) |
| ~1600, ~1495, ~1455 | Medium to weak | Aromatic C=C bending |
| ~1215 | Strong | C-O stretch (ester) |
| ~740, ~700 | Strong | Aromatic C-H out-of-plane bending |
Table 4: Mass Spectrometry Data
-
Ionization Mode: Electrospray Ionization (ESI+)
| m/z (Mass-to-Charge Ratio) | Assignment |
| 256.13 | [M+H]+ (protonated molecule, free base) |
| 278.11 | [M+Na]+ (sodium adduct of the free base) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
-
1H NMR Data Acquisition:
-
Instrument: 400 MHz NMR Spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
13C NMR Data Acquisition:
-
Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz proton frequency).
-
Pulse Program: Proton-decoupled 13C experiment (e.g., 'zgpg30').
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak of DMSO-d6 (δ = 2.50 ppm for 1H and δ = 39.52 ppm for 13C).
-
Integrate the peaks in the 1H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.
-
-
Data Acquisition:
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Place the KBr pellet in the sample holder of the instrument.
-
Acquire the spectrum, typically in the range of 4000-400 cm-1.
-
Perform a background scan with an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Data Acquisition:
-
Instrument: Mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ion mode (ESI+).
-
Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Stability and Degradation of L-Phenylalanine Benzyl Ester Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of L-Phenylalanine benzyl ester hydrochloride and its potential degradation pathways. The stability of active pharmaceutical ingredients (APIs) and their intermediates is a critical factor in drug development, impacting safety, efficacy, and shelf-life. This document outlines the theoretical basis for the degradation of this compound under various stress conditions and provides detailed, illustrative experimental protocols for conducting forced degradation studies. Furthermore, it presents a systematic approach to identifying and characterizing potential degradation products using modern analytical techniques.
Introduction
This compound is a key intermediate in the synthesis of various peptides and pharmaceutical compounds. Its chemical structure, containing a benzyl ester and an amino group, makes it susceptible to degradation under certain environmental conditions. Understanding the stability profile and degradation mechanisms of this compound is paramount for ensuring the quality, safety, and efficacy of the final drug product.
Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a molecule.[1][2] These studies involve subjecting the compound to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and light to accelerate its decomposition. The information gleaned from these studies is invaluable for developing stable formulations, establishing appropriate storage conditions, and identifying potential degradation products that may need to be monitored during stability testing.[1][3][4]
This guide will delve into the theoretical degradation pathways of this compound, provide detailed protocols for forced degradation studies, and discuss the analytical techniques used for the separation and identification of degradants.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₈ClNO₂ | [5][6] |
| Molecular Weight | 291.77 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 197-200 °C | [6] |
| Solubility | Soluble in water, methanol | General chemical knowledge |
| CAS Number | 2462-32-0 | [5][6] |
Potential Degradation Pathways
The chemical structure of this compound suggests that the most probable degradation pathway is the hydrolysis of the benzyl ester linkage. This can be catalyzed by both acidic and basic conditions.
Hydrolytic Degradation
Under aqueous conditions, particularly at non-neutral pH, the ester bond is susceptible to cleavage, yielding L-Phenylalanine and benzyl alcohol as the primary degradation products.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt of L-Phenylalanine and benzyl alcohol.
The following diagram illustrates the primary hydrolytic degradation pathway.
Caption: Proposed primary hydrolytic degradation pathway.
Forced Degradation Studies: Experimental Protocols
Forced degradation studies are crucial for identifying potential degradation products and establishing stability-indicating analytical methods.[1][2] The following are detailed, illustrative protocols for conducting these studies on this compound.
General Experimental Workflow
The general workflow for a forced degradation study is depicted in the following diagram.
Caption: A general workflow for conducting a forced degradation study.
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v).
Hydrolytic Degradation
-
Acidic Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
-
Basic Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at room temperature (25°C).
-
Withdraw aliquots at 0, 1, 2, 4, and 8 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Neutral Hydrolysis:
-
To 5 mL of the stock solution, add 5 mL of purified water.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 24, 48, 72, and 96 hours.
-
Oxidative Degradation
-
To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide.
-
Incubate the solution at room temperature (25°C), protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
Thermal Degradation
-
Solid State:
-
Place a known amount of solid this compound in a controlled temperature oven at 80°C.
-
Withdraw samples at 1, 3, 7, and 14 days.
-
Dissolve the samples in the initial solvent to the stock solution concentration for analysis.
-
-
Solution State:
-
Incubate the stock solution at 60°C.
-
Withdraw aliquots at 0, 24, 48, 72, and 96 hours.
-
Photolytic Degradation
-
Expose a solution of this compound (1 mg/mL) in a chemically inert, transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Maintain a control sample in the dark at the same temperature.
-
Withdraw samples at appropriate time intervals for analysis.
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[7][8][9] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[7] Coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of unknown degradants.[10][11]
Illustrative HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Illustrative LC-MS Method
For the identification of degradation products, the same HPLC method can be used with an in-line mass spectrometer (e.g., electrospray ionization - time of flight, ESI-TOF, or tandem mass spectrometry, MS/MS).[10][12]
Illustrative Quantitative Data
The following tables present hypothetical quantitative data from the forced degradation studies described above. These tables are for illustrative purposes to demonstrate how the data would be structured.
Table 2: Illustrative Data for Hydrolytic Degradation at 60°C
| Time (hours) | % L-Phenylalanine benzyl ester HCl Remaining (Acidic) | % L-Phenylalanine (Acidic) | % Benzyl Alcohol (Acidic) | % L-Phenylalanine benzyl ester HCl Remaining (Neutral) | % L-Phenylalanine (Neutral) | % Benzyl Alcohol (Neutral) |
| 0 | 100.0 | 0.0 | 0.0 | 100.0 | 0.0 | 0.0 |
| 2 | 92.5 | 7.2 | 7.3 | - | - | - |
| 4 | 85.3 | 14.1 | 14.5 | - | - | - |
| 8 | 71.8 | 27.5 | 28.0 | - | - | - |
| 24 | 45.2 | 53.9 | 54.5 | 98.1 | 1.8 | 1.9 |
| 48 | - | - | - | 96.3 | 3.5 | 3.6 |
| 72 | - | - | - | 94.5 | 5.3 | 5.4 |
| 96 | - | - | - | 92.8 | 7.0 | 7.1 |
Table 3: Illustrative Data for Basic Hydrolysis at 25°C
| Time (hours) | % L-Phenylalanine benzyl ester HCl Remaining | % L-Phenylalanine | % Benzyl Alcohol |
| 0 | 100.0 | 0.0 | 0.0 |
| 1 | 88.9 | 10.8 | 11.0 |
| 2 | 78.5 | 21.0 | 21.3 |
| 4 | 61.2 | 38.1 | 38.5 |
| 8 | 38.7 | 60.5 | 61.0 |
Table 4: Illustrative Data for Oxidative, Thermal, and Photolytic Degradation
| Stress Condition | Time | % L-Phenylalanine benzyl ester HCl Remaining | % Major Degradant 1 | % Major Degradant 2 |
| Oxidative (3% H₂O₂) | 24 hours | 95.3 | 2.1 (Unknown) | 1.5 (Unknown) |
| Thermal (Solid, 80°C) | 14 days | 99.1 | 0.5 (L-Phe) | 0.4 (Benzyl Alc) |
| Thermal (Solution, 60°C) | 96 hours | 92.8 | 7.0 (L-Phe) | 7.1 (Benzyl Alc) |
| Photolytic (ICH Q1B) | - | 97.2 | 1.3 (Unknown) | 0.9 (Unknown) |
Conclusion
This technical guide provides a framework for understanding and evaluating the stability of this compound. The primary anticipated degradation pathway is the hydrolysis of the benzyl ester, which is expected to be significant under both acidic and basic conditions. The provided experimental protocols offer a robust starting point for conducting forced degradation studies to identify potential degradants and to develop and validate a stability-indicating analytical method. The illustrative data highlights the importance of a systematic approach to stability testing in drug development. For definitive characterization of degradation products, the use of advanced analytical techniques such as LC-MS/MS is indispensable.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 5. H28407.06 [thermofisher.com]
- 6. L -Phenylalanine benzyl ester = 99.0 AT 2462-32-0 [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijsdr.org [ijsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solution-Phase Synthesis of a Dipeptide using L-Phenylalanine Benzyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) is a classical and highly relevant methodology for the production of peptides, particularly for large-scale synthesis, short sequences, and fragment condensation strategies. This technique allows for the purification and characterization of intermediates at each step, offering a high degree of control over the synthesis process.[1] A common strategy within solution-phase synthesis involves the use of protecting groups to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is frequently used for the temporary protection of the N-terminus, while a benzyl ester is employed for the C-terminus protection.[2][3]
This document provides a detailed protocol for the synthesis of a dipeptide, specifically focusing on the coupling of a Boc-protected amino acid (e.g., Boc-L-Alanine) with L-Phenylalanine benzyl ester hydrochloride. The process involves the neutralization of the hydrochloride salt, activation of the carboxylic acid of the N-protected amino acid, peptide bond formation, and subsequent deprotection steps to yield the final dipeptide.
Data Presentation: Coupling and Deprotection Efficiency
The efficiency of the coupling and deprotection reactions is critical for the overall success of the peptide synthesis. The following tables summarize typical quantitative data for the key steps outlined in this protocol.
Table 1: Typical Yield and Purity for DCC/HOBt Coupling of Boc-Amino Acids with Amino Acid Benzyl Esters
| Coupling Partner (H-Xaa-OR) | Coupling Reagents | Solvent | Typical Yield (%) | Typical Purity (%) |
| H-Phe-OBn | DCC/HOBt | Dichloromethane (DCM) / Tetrahydrofuran (THF) | 80-90 | >95 |
| H-Gly-OEt | DCC/HOBt | Dichloromethane (DCM) | 85-95 | >95 |
| H-Val-OMe | DCC/HOBt | Dichloromethane (DCM) / Dimethylformamide (DMF) | 75-85 | >95 |
Note: Yields are highly dependent on the specific amino acids being coupled, reaction conditions, and scale.[1]
Table 2: Typical Reaction Conditions for Catalytic Hydrogenation of Benzyl Esters
| Catalyst | Catalyst Loading (mol%) | Hydrogen Source | Solvent | Temperature (°C) | Typical Yield (%) |
| 10% Pd/C | 10 | H₂ (balloon) | Methanol, Ethanol, or Ethyl Acetate | Room Temperature | >90 |
| 10% Pd/C | 10-20 (by weight) | Ammonium Formate | Methanol | Reflux | >90 |
| 20% Pd(OH)₂/C (Pearlman's catalyst) | 10-20 | H₂ (balloon) | Methanol, Ethanol | Room Temperature | >95 (for sensitive substrates) |
Note: Reaction times can vary from 1 to 24 hours and should be monitored by TLC.[4]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the solution-phase synthesis of a dipeptide using this compound.
Caption: Workflow for Solution-Phase Dipeptide Synthesis.
Experimental Protocols
Materials
-
This compound
-
Boc-L-Alanine
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Protocol 1: Synthesis of Protected Dipeptide (Boc-Ala-Phe-OBzl)
This protocol details the coupling of Boc-L-Alanine with L-Phenylalanine benzyl ester.
-
Preparation of the Amine Component (L-Phenylalanine benzyl ester free amine): a. Dissolve this compound (1.1 equivalents) in anhydrous DCM. b. Cool the solution to 0°C in an ice bath. c. Add NMM or DIPEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt.[5] d. Stir the mixture for 15-20 minutes at 0°C. This solution containing the free amine will be used directly in the coupling step.[5]
-
Activation of the Carboxylic Acid (Boc-L-Alanine): a. In a separate flask, dissolve Boc-L-Alanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. b. Cool this solution to 0°C in an ice bath. c. In a small beaker, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM. d. Slowly add the DCC solution to the Boc-L-Alanine/HOBt mixture with continuous stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form.[2] e. Allow the activation to proceed for 30 minutes at 0°C.[2]
-
Peptide Bond Formation (Coupling): a. To the activated Boc-L-Alanine solution (still at 0°C), add the previously prepared free amine solution of L-Phenylalanine benzyl ester. b. Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).[2] c. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. After the reaction is complete, cool the mixture in an ice bath to further precipitate the DCU byproduct. b. Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.[2] c. Combine the filtrates and transfer to a separatory funnel. d. Wash the organic layer sequentially with: 1M HCl, saturated aqueous NaHCO₃ solution, and saturated brine solution. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6] f. The resulting crude product, Boc-L-Alanyl-L-Phenylalanine benzyl ester, can be purified by recrystallization (e.g., from EtOAc/hexanes) or by silica gel column chromatography.
Protocol 2: Deprotection of the Benzyl Ester
This protocol describes the removal of the C-terminal benzyl protecting group via catalytic hydrogenation.
-
Reaction Setup: a. Dissolve the purified Boc-L-Alanyl-L-Phenylalanine benzyl ester (1 equivalent) in methanol (approximately 0.1 M concentration) in a round-bottom flask.[7] b. Carefully add 10% Palladium on carbon (Pd/C) to the solution. The typical catalyst loading is 10 mol% with respect to the substrate.[7] c. Securely attach a hydrogen-filled balloon to the flask. d. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[7]
-
Hydrogenation: a. Stir the reaction mixture vigorously at room temperature. b. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Isolation: a. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. b. Wash the filter pad with methanol. c. Combine the filtrates and remove the solvent under reduced pressure to obtain the Boc-protected dipeptide (Boc-Ala-Phe-OH).
Protocol 3: N-terminal Boc Group Deprotection (Optional)
To obtain the final, unprotected dipeptide, the N-terminal Boc group can be removed under acidic conditions.
-
Deprotection Reaction: a. Dissolve the Boc-protected dipeptide in a solution of 50% trifluoroacetic acid (TFA) in DCM. b. Stir the solution for 30 minutes at room temperature.[8]
-
Work-up and Isolation: a. Evaporate the solvent and excess TFA under reduced pressure. b. The final dipeptide, Ala-Phe, can be purified by recrystallization or preparative RP-HPLC.[8]
References
Application Notes and Protocols for L-Phenylalanine Benzyl Ester Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Phenylalanine benzyl ester hydrochloride is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the well-established Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy. This application note provides a comprehensive overview, detailed experimental protocols, and quantitative data for the effective utilization of this compound in the synthesis of peptides. The benzyl ester serves as a stable C-terminal protecting group, anchoring the initial amino acid to the solid support, typically a Merrifield resin. Its stability to the moderately acidic conditions required for the repetitive cleavage of the N-terminal Boc group is a key advantage of this strategy.[1]
The Boc/Bzl strategy relies on a principle of graduated acid lability. The Nα-Boc group is removed with a moderate acid, such as trifluoroacetic acid (TFA), while the more robust benzyl ester linkage and benzyl-based side-chain protecting groups require a strong acid, like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage.[2] This ensures the integrity of the peptide-resin linkage throughout the chain elongation process.
Core Principles of the Boc/Bzl Strategy in SPPS
Solid-phase peptide synthesis, pioneered by R.B. Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3] The Boc/Bzl strategy is a classical approach characterized by:
-
Nα-Amino Protection: The temporary protection of the alpha-amino group of the incoming amino acid is achieved with the acid-labile tert-butoxycarbonyl (Boc) group.
-
C-Terminal Anchoring: The first amino acid, in this case, L-Phenylalanine, is attached to the resin via a stable benzyl ester linkage.
-
Side-Chain Protection: Reactive amino acid side chains are protected by benzyl-based groups, which are stable to the conditions used for Boc deprotection but are cleaved during the final peptide release from the resin.
-
Stepwise Elongation: The peptide chain is assembled from the C-terminus to the N-terminus through repeated cycles of Boc deprotection, neutralization, and coupling of the next Boc-protected amino acid.
-
Final Cleavage: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid.
Quantitative Data Presentation
The success of SPPS is highly dependent on the efficiency of each step. The following tables summarize typical quantitative data for key stages of the Boc/Bzl strategy using this compound.
| Parameter | Typical Value | Method of Determination | Notes |
| Resin Loading Efficiency | 0.4 - 0.8 mmol/g | Picric acid titration or quantitative amino acid analysis after hydrolysis. | The initial loading of the first amino acid (L-Phenylalanine) onto the resin is a critical determinant of the overall yield. |
| Per-Cycle Coupling Efficiency | >99% | Kaiser (Ninhydrin) Test. | High coupling efficiency in each cycle is essential to minimize the accumulation of deletion sequences, especially in the synthesis of long peptides. |
| Overall Crude Peptide Yield | 10 - 40% | Gravimetric analysis after cleavage and precipitation. | Highly dependent on the peptide's length, sequence complexity, and the efficiency of the final cleavage step. |
| Final Peptide Purity (after HPLC) | >95% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). | Purification by RP-HPLC is typically required to isolate the target peptide from byproducts. |
Note: These values are representative and can vary based on the specific peptide sequence, resin characteristics, and synthesis conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound in Boc-SPPS.
Protocol 1: Attachment of Boc-L-Phenylalanine to Merrifield Resin (Cesium Salt Method)
This protocol describes the esterification of Boc-L-Phenylalanine to a chloromethylated polystyrene resin (Merrifield resin) to form a stable benzyl ester linkage.
Materials:
-
Boc-L-Phenylalanine
-
Merrifield resin (1% divinylbenzene, 100-200 mesh, ~1.0 mmol Cl/g)
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Distilled water
Procedure:
-
Preparation of the Boc-L-Phenylalanine Cesium Salt:
-
Dissolve Boc-L-Phenylalanine (1.2 equivalents relative to the resin's chlorine substitution) in methanol.
-
Add a small amount of water and titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.
-
Evaporate the solution to dryness under reduced pressure.
-
To ensure the salt is anhydrous, co-evaporate twice with DMF.
-
-
Resin Swelling and Esterification:
-
Swell the Merrifield resin in DMF (6-8 mL per gram of resin) for at least 1 hour in a reaction vessel with gentle agitation.
-
Drain the DMF.
-
Add the dried Boc-L-Phenylalanine cesium salt (1.0 equivalent based on resin substitution) dissolved in a minimal amount of DMF to the swollen resin.
-
Shake the mixture at 50°C for 24-48 hours.
-
-
Washing and Drying:
-
Allow the resin to cool to room temperature.
-
Filter the resin and wash it sequentially with DMF (3 times), 50% (v/v) aqueous DMF (3 times), 50% (v/v) aqueous methanol (3 times), and methanol (3 times).
-
Dry the resin in vacuo to a constant weight.
-
Protocol 2: Standard Boc-SPPS Cycle
This protocol outlines a single cycle of deprotection, neutralization, and coupling for the addition of the next amino acid.
Materials:
-
Boc-L-Phenylalanine-loaded resin
-
Boc-protected amino acids
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or DCC)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).
-
Drain and add a fresh solution of 50% TFA in DCM.
-
Agitate for an additional 20-25 minutes at room temperature.[4]
-
Drain the TFA solution and wash the resin thoroughly with DCM (5 times) to remove residual acid.[4]
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 2 minutes and drain. Repeat this step.
-
Wash the resin with DCM (5 times) to remove excess base.[4]
-
-
Amino Acid Coupling (using HBTU):
-
In a separate vial, dissolve the next Boc-protected amino acid (3 equivalents relative to resin substitution) and HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat this cycle for each subsequent amino acid in the peptide sequence.
Protocol 3: Final Cleavage and Deprotection (HF Cleavage)
This protocol describes the final step of cleaving the synthesized peptide from the Merrifield resin and removing the benzyl-based side-chain protecting groups using anhydrous hydrogen fluoride (HF).
WARNING: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and stringent safety precautions.
Materials:
-
Dried peptide-resin
-
Anhydrous hydrogen fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
-
Aqueous acetic acid (e.g., 10%)
Procedure:
-
Preparation:
-
Thoroughly dry the peptide-resin under vacuum.
-
Place the dried peptide-resin into the HF-resistant reaction vessel of the cleavage apparatus.
-
Add the appropriate scavenger (e.g., 1 mL of anisole per gram of resin).
-
-
HF Cleavage:
-
Cool the reaction vessel in a dry ice/acetone bath (-78°C).
-
Carefully distill the required amount of anhydrous HF into the reaction vessel.
-
Allow the mixture to warm to 0°C and stir for 1 hour.
-
-
HF Removal and Peptide Precipitation:
-
Remove the HF by a stream of nitrogen or under vacuum.
-
Wash the remaining peptide-resin mixture with cold diethyl ether to precipitate the crude peptide and remove the scavengers.
-
-
Peptide Extraction and Purification:
-
Extract the crude peptide from the resin with a suitable solvent, such as 10% aqueous acetic acid.
-
Lyophilize the aqueous extract to obtain the crude peptide powder.
-
Purify the crude peptide by RP-HPLC.
-
Experimental Workflow Diagram
Caption: Boc/Bzl Solid-Phase Peptide Synthesis Workflow.
References
Application Notes and Protocols: Utilizing L-Phenylalanine Benzyl Ester Hydrochloride with EDC/HOBt Coupling Reagents in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The formation of a peptide bond is a critical step in the synthesis of peptides and proteins. The EDC/HOBt coupling method is a widely adopted, efficient, and cost-effective strategy for creating this amide linkage. L-Phenylalanine benzyl ester hydrochloride serves as a crucial building block in this process, providing a C-terminally protected phenylalanine residue for incorporation into peptide chains.[1] This document provides detailed application notes, experimental protocols, and technical data for the use of this compound with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents.
Mechanism of EDC/HOBt Coupling
The EDC/HOBt-mediated coupling reaction proceeds through a multi-step mechanism designed to activate the carboxylic acid of an N-protected amino acid and facilitate its reaction with the amino group of L-Phenylalanine benzyl ester, while minimizing the risk of racemization.[2][3]
-
Activation of Carboxylic Acid: EDC reacts with the carboxylic acid of the N-protected amino acid to form a highly reactive O-acylisourea intermediate.
-
Formation of HOBt Ester: The O-acylisourea intermediate is susceptible to side reactions and racemization. HOBt acts as an additive to trap this intermediate, forming a more stable and less reactive HOBt-ester. This step is crucial for suppressing racemization and improving the efficiency of the coupling reaction.[2]
-
Peptide Bond Formation: The amino group of L-Phenylalanine benzyl ester attacks the HOBt-ester, leading to the formation of the desired peptide bond and the release of HOBt.
Quantitative Data
The yield and purity of the dipeptide product can be influenced by several factors, including the nature of the N-protected amino acid, reaction conditions (temperature, solvent, and reaction time), and the purification method. The following table provides a summary of typical quantitative data for EDC/HOBt coupling reactions in solution-phase peptide synthesis.
| N-Protected Amino Acid | Coupling Partner | Coupling Reagent/Additive | Solvent | Reaction Time (hours) | Typical Yield (%) | Purity (%) |
| Boc-Ala-OH | H-Leu-OMe·HCl | EDC/HOBt | Dichloromethane | 12-24 | 75-90 | >95 |
| Boc-Phe-OH | H-Gly-OBzl·TosOH | EDC/HOBt | Dimethylformamide | Overnight | ~55 | Not Specified[4] |
| Z-Glu-OBzl | H-Gly-OMe·HCl | DCC/HOBt | Dichloromethane | Overnight | High | High |
| Boc-Pro-OH | L-Phenylalanine | DCC/HOBt | CH₂Cl₂/THF | ~1 | 85 | High[1] |
Note: The data presented are representative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of a Protected Dipeptide (e.g., Boc-Ala-Phe-OBzl)
This protocol details the coupling of N-α-Boc-L-alanine with this compound using EDC and HOBt.
Materials:
-
N-α-Boc-L-alanine (1.0 eq)
-
This compound (1.0 eq)[5]
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Neutralization of Amine: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DIPEA (1.1 eq) dropwise and stir for 20-30 minutes at 0 °C.
-
Activation of Carboxylic Acid: In a separate flask, dissolve N-α-Boc-L-alanine (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool this solution to 0 °C.
-
Coupling Reaction: To the solution from step 2, add EDC·HCl (1.2 eq) in one portion. Stir the mixture for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add the neutralized L-Phenylalanine benzyl ester solution from step 1 to the activated carboxylic acid mixture. Add the remaining portion of DIPEA (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide.
Applications in Drug Development
Dipeptides synthesized using this compound are valuable intermediates in the synthesis of larger, more complex bioactive peptides and peptidomimetics. Phenylalanine-containing peptides are of significant interest in drug development due to their role in various biological processes. These peptides can be designed to interact with specific receptors or enzymes, making them potential therapeutic agents for a range of diseases.
References
- 1. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
Application Notes and Protocols for HATU Coupling with L-Phenylalanine Benzyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of peptide chemistry and drug discovery. The coupling of a carboxylic acid with an amine to create a stable amide linkage is a critical transformation in the synthesis of a vast array of molecules, from simple peptides to complex pharmaceuticals. Among the diverse arsenal of coupling reagents available, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a reagent of choice due to its high efficiency, rapid reaction kinetics, and ability to minimize racemization, especially with sensitive amino acid substrates.[1][2]
These application notes provide a detailed protocol for the solution-phase coupling of an N-protected amino acid with L-Phenylalanine benzyl ester hydrochloride using HATU. This specific transformation is frequently employed in the synthesis of peptides and peptidomimetics, where the benzyl ester serves as a readily cleavable protecting group for the C-terminus.
Reaction Principle
The HATU-mediated amide coupling reaction proceeds through a highly efficient activation of the carboxylic acid. In the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), the N-protected amino acid is converted to its carboxylate salt. This carboxylate then attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester intermediate.[3] The in situ generated free amine of L-Phenylalanine benzyl ester (from the hydrochloride salt and base) then rapidly attacks this active ester, forming the desired amide bond and releasing 1-hydroxy-7-azabenzotriazole (HOAt).[3]
Data Presentation
The following table summarizes typical quantitative data for the HATU-mediated coupling of an N-protected amino acid with an amino acid ester hydrochloride, such as this compound. These values are representative and may vary depending on the specific N-protected amino acid and reaction conditions.
| Parameter | Typical Value | Citation |
| Typical Yield | >90% | [1] |
| Reaction Time | 30 minutes - 2 hours | [1] |
| Racemization Risk | Very Low | [1] |
| Reactivity | Very High | [1] |
Experimental Protocols
This protocol describes the solution-phase coupling of an N-Boc-protected amino acid with this compound using HATU.
Materials and Reagents
-
N-Boc-protected amino acid (e.g., Boc-Gly-OH)
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for flash column chromatography
Solution-Phase Coupling Protocol
-
Preparation of the Amine Component:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.1 equivalents) in anhydrous DMF.[1]
-
Add DIPEA (2.5 equivalents) to the solution and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt and generate the free amine in situ.[1]
-
-
Activation and Coupling:
-
In a separate flask, dissolve the N-Boc-protected amino acid (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous DMF.[1]
-
Add this solution to the flask containing the free amine of L-Phenylalanine benzyl ester.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.[1]
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by silica gel flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dipeptide.
-
Mandatory Visualizations
References
Application Notes and Protocols: L-Phenylalanine Benzyl Ester Hydrochloride in Dipeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-Phenylalanine benzyl ester hydrochloride as a critical building block in the synthesis of dipeptides. This compound is widely utilized in both solution-phase and solid-phase peptide synthesis methodologies. The benzyl ester serves as a robust protecting group for the C-terminus of phenylalanine, which can be readily removed under mild conditions, typically by catalytic hydrogenolysis. The hydrochloride salt form enhances the stability and handling of the free amine.
Key Applications
This compound is a versatile reagent for the introduction of a phenylalanine residue at the C-terminus of a dipeptide. Its primary application lies in the coupling reaction with an N-terminally protected amino acid to form a protected dipeptide. This protected dipeptide can then be further elongated or deprotected to yield the final dipeptide. The choice of the N-terminal protecting group (e.g., Boc or Fmoc) on the coupling partner dictates the overall synthetic strategy.[1][2][3]
Data Presentation: Coupling Reaction Yields
The efficiency of dipeptide synthesis utilizing this compound is highly dependent on the coupling method, protecting group strategy, and the specific amino acid being coupled. The following table summarizes representative yields for various coupling reactions.
| N-Protected Amino Acid | Coupling Reagent/Method | Solvent | Product | Yield (%) | Reference |
| N-Cbz-glycine | Methoxy acetylene | Ethyl Acetate | N-Cbz-glycyl-L-phenylalanine-benzyl ester | 90 | [4] |
| Boc-Ile-OH | DCC/HOBt | DCM or DMF | Boc-Ile-Phe-OBzl | High | [5] |
| N-o-Nitrophenylsulfenyl-L-phenylalanine | Carbodiimide | Not Specified | N-o-Nitrophenylsulfenyl-L-phenylalanyl-L-leucine Benzyl Ester | Good | |
| N-acetyl-L-proline | Isobutylchloroformate/NMM | Chloroform | N-acetyl-L-prolyl-L-phenylalanine methyl ester | 60-80 | [6] |
| Boc-Phe-OH | DCC/HOBt | DCM | Boc-L-Phe-D-Ala-OtBu | ~85 | [7] |
*Note: While these examples do not use this compound directly, they illustrate common coupling methods and expected yield ranges for similar dipeptide syntheses.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Protected Dipeptide using DCC/HOBt
This protocol describes a general procedure for the coupling of an N-terminally Boc-protected amino acid with this compound.
Materials:
-
N-Boc-Amino Acid (e.g., Boc-L-Alanine) (1.0 eq)
-
This compound (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Neutralization of Amine: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add NMM (1.0 eq) dropwise to neutralize the hydrochloride salt and stir for 15-20 minutes at 0 °C.[5]
-
Activation of Carboxylic Acid: In a separate flask, dissolve the N-Boc-amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C.
-
Coupling Reaction: To the cooled solution from step 2, add a solution of DCC (1.1 eq) in DCM. A white precipitate of dicyclohexylurea (DCU) will begin to form.[8] Stir the mixture at 0 °C for 30 minutes.
-
Add the neutralized amine solution from step 1 to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).[7]
-
Work-up: Filter the reaction mixture to remove the precipitated DCU and wash the solid with DCM.[5][8] Combine the filtrate and washings.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude protected dipeptide by flash chromatography on silica gel or by recrystallization to obtain the pure product.[5]
Protocol 2: Deprotection of the Benzyl Ester by Catalytic Hydrogenolysis
This protocol describes the removal of the C-terminal benzyl protecting group to yield the dipeptide with a free carboxylic acid.
Materials:
-
Protected Dipeptide-OBzl
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the protected dipeptide-OBzl in methanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the deprotected dipeptide.[7]
Visualizations
Experimental Workflow: Solution-Phase Dipeptide Synthesis
Caption: Workflow for solution-phase dipeptide synthesis.
Logical Relationship: Protecting Group Strategy
Caption: Logic of protecting groups in dipeptide synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. jocpr.com [jocpr.com]
- 3. biosynth.com [biosynth.com]
- 4. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Branched Peptides Using L-Phenylalanine Benzyl Ester Hydrochloride Side-Chain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of branched peptides utilizing the side-chain of amino acids protected as benzyl esters, with a particular focus on the conceptual application of L-Phenylalanine benzyl ester hydrochloride as a representative building block. This method offers a convergent and efficient strategy for creating complex peptide architectures, which are of significant interest for enhancing biological activity, stability, and pharmacokinetic properties.[1]
The core of this strategy involves the conversion of the side-chain benzyl ester into a reactive hydrazide, which can then be used to assemble a branch peptide via native chemical ligation (NCL) or direct amidation.[1] This approach leverages orthogonal protecting group strategies to selectively deprotect and modify the side-chain without affecting the main peptide backbone.
Overview of the Synthetic Strategy
The synthesis of branched peptides using a side-chain benzyl ester follows a multi-step process that combines solid-phase peptide synthesis (SPPS) with subsequent chemoselective ligation techniques. The general workflow involves:
-
Solid-Phase Synthesis of the Main Peptide Chain: The primary peptide sequence is assembled on a solid support using standard Fmoc/tBu or Boc/Bzl chemistry. An amino acid with a side-chain carboxylic acid protected as a benzyl ester (e.g., Fmoc-Asp(OBzl)-OH or Fmoc-Glu(OBzl)-OH) is incorporated at the desired branching point.
-
Selective Deprotection and Hydrazinolysis: The benzyl ester on the side-chain is selectively cleaved, followed by treatment with hydrazine to form a stable peptide hydrazide.
-
Branching via Ligation: The peptide hydrazide is then reacted with a second peptide fragment (the branch) to form the final branched structure. This can be achieved through two primary methods:
-
Native Chemical Ligation (NCL): The peptide hydrazide is converted in situ to a thioester, which then reacts with an N-terminal cysteine residue on the branch peptide.
-
Direct Amidation: The peptide hydrazide is converted to an acyl azide, which can then directly react with an N-terminal amine on the branch peptide.
-
Data Presentation: Quantitative Analysis
The following tables summarize representative quantitative data for the synthesis of branched peptides. It is important to note that yields and purity can vary significantly based on the peptide sequence, length, and the specific synthetic conditions employed.
Table 1: Comparison of Coupling Reagents for Fmoc-Protected Amino Acids
| Coupling Reagent | Activation Time | Coupling Time | Typical Yield | Purity | Reference |
| HBTU/HOBt | 1-2 min | 1-2 hours | >95% | >90% | [2] |
| HATU/HOAt | 1-2 min | 1-2 hours | >98% | >95% | [2] |
| DIC/Oxyma | 1-2 min | 1-2 hours | >95% | >90% | [3] |
Table 2: Yields and Purity of Branched Peptides Synthesized via Microwave-Assisted SPPS
| Peptide | Synthesis Time | Crude Purity | Isolated Yield | Reference |
| Tetra-branched ACP | < 2 hours | 70% | Not Reported | [3] |
| Tetra-branched M10 | < 4 hours | 50% | 4% (conventional) | [3] |
| Octameric G3KL | < 2 hours | 80% | 8% (conventional) | [3] |
Table 3: Orthogonal Protecting Group Compatibility
| Protecting Group | Removal Conditions | Stable To | Orthogonality | Reference |
| Fmoc (Nα-amino) | 20% Piperidine in DMF | Acid (TFA), Pd(0) | High | [4][5] |
| Boc (Nα-amino/side-chain) | TFA | Base (Piperidine), Pd(0) | High | [4][5] |
| tBu (side-chain) | TFA | Base (Piperidine), Pd(0) | High | [5][6] |
| Bzl (side-chain) | Strong Acid (HF), H₂/Pd | Base (Piperidine), Mild Acid (TFA) | Quasi-orthogonal | [4][5] |
| Dde (side-chain) | 2% Hydrazine in DMF | Acid (TFA), Base (Piperidine), Pd(0) | High | [7] |
| ivDde (side-chain) | 2% Hydrazine in DMF | Acid (TFA), Base (Piperidine), Pd(0) | High | [7] |
| Alloc (side-chain) | Pd(PPh₃)₄/Scavenger | Acid (TFA), Base (Piperidine) | High | [8] |
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of branched peptides using a side-chain benzyl ester.
Protocol 1: Solid-Phase Synthesis of the Main Peptide Chain
This protocol outlines the general steps for assembling the main peptide chain on a solid support using Fmoc/tBu chemistry.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) and a base (e.g., DIEA) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence. For the branching point, use an amino acid with a benzyl-protected side-chain (e.g., Fmoc-Asp(OBzl)-OH or Fmoc-Glu(OBzl)-OH).
Protocol 2: Hydrazinolysis of the Side-Chain Benzyl Ester
This protocol describes the conversion of the side-chain benzyl ester to a hydrazide.
-
Selective Benzyl Ester Cleavage (if necessary): Depending on the overall protection strategy, the benzyl group may be removed by catalytic transfer hydrogenation (e.g., using Pd/C and a hydrogen donor) while the peptide is still on the resin.
-
Hydrazine Treatment:
-
Treat the peptide-resin with a solution of 5-10% hydrazine hydrate in DMF for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
Dry the resin under vacuum.
-
Protocol 3: Branching via Native Chemical Ligation (NCL)
This protocol details the ligation of the peptide hydrazide with a branch peptide containing an N-terminal cysteine.
-
Preparation of Peptide Segments:
-
Synthesize the main peptide with the side-chain hydrazide as described in Protocols 1 and 2.
-
Synthesize the branch peptide with an N-terminal cysteine using standard SPPS.
-
-
Ligation Reaction:
-
Dissolve the main peptide hydrazide and the N-terminal cysteine branch peptide in a ligation buffer (e.g., 6 M Gn·HCl, 200 mM phosphate buffer, pH 7.0).
-
Cool the solution to -15 °C.
-
Add a solution of sodium nitrite (NaNO₂) in the same buffer to convert the hydrazide to an acyl azide in situ.
-
After a short incubation (15-20 minutes), add a thiol additive (e.g., 4-mercaptophenylacetic acid, MPAA) to convert the acyl azide to a thioester.
-
Allow the ligation reaction to proceed at room temperature for several hours to overnight.
-
-
Purification: Purify the final branched peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the branched peptide using mass spectrometry and analytical HPLC.[9]
Protocol 4: Branching via Direct Amidation
This protocol outlines the direct reaction of the acyl azide with an N-terminal amine of the branch peptide.
-
Acyl Azide Formation:
-
Dissolve the main peptide hydrazide in a suitable solvent (e.g., DMF).
-
Cool the solution to 0 °C.
-
Add a solution of sodium nitrite and HCl to generate nitrous acid in situ, which converts the hydrazide to an acyl azide.
-
-
Amidation Reaction:
-
Add the branch peptide with a free N-terminal amine to the acyl azide solution.
-
Allow the reaction to proceed at room temperature for several hours.
-
-
Purification and Characterization: Purify and characterize the final branched peptide as described in Protocol 3.
Mandatory Visualizations
Diagram 1: Overall Workflow for Branched Peptide Synthesis
Caption: Overall workflow for the synthesis of branched peptides.
Diagram 2: Chemoselective Ligation Pathways
Caption: Chemoselective ligation pathways for peptide branching.
References
- 1. Synthesis of Branched Peptides via a Side-Chain Benzyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. biosynth.com [biosynth.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: L-Phenylalanine Benzyl Ester Hydrochloride as a Resolving Agent for Racemic Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the development of pharmaceuticals and fine chemicals, where the separation of a racemic mixture into its constituent enantiomers is often essential. Enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and physiological properties. One of the most established and widely used methods for chiral resolution on a preparative scale is diastereomeric salt formation. This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by methods like fractional crystallization.
L-Phenylalanine benzyl ester hydrochloride is a chiral compound that possesses a basic amino group, making it a suitable candidate for the resolution of racemic carboxylic acids. The formation of a salt between the acidic racemic mixture and the basic chiral resolving agent leads to diastereomers that can be separated. This document provides a detailed, albeit generalized, protocol for the use of this compound as a resolving agent.
Note: While the principles outlined are based on established methodologies for diastereomeric salt resolution, specific documented applications of this compound for this purpose are not widely available in scientific literature. Therefore, the following protocols should be considered a general guideline and may require optimization for specific racemic mixtures.
Principle of Resolution
The fundamental principle of chiral resolution via diastereomeric salt formation lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have distinct physical properties.
A racemic carboxylic acid, (R/S)-Acid, is reacted with an enantiomerically pure amine, in this case, (L)-Phenylalanine benzyl ester, to form two diastereomeric salts: [(R)-Acid:(L)-Amine] and [(S)-Acid:(L)-Amine]. These salts are no longer mirror images of each other and will therefore have different solubilities in a given solvent system. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution first, leaving the more soluble diastereomer in the mother liquor.
After separation, the individual diastereomeric salts are treated with an acid or base to break the salt and liberate the resolved enantiomer of the carboxylic acid and the resolving agent, which can then be recovered and potentially recycled.
Experimental Protocols
The following is a generalized protocol for the chiral resolution of a racemic carboxylic acid (e.g., a profen such as ibuprofen) using this compound. Optimization of solvent, temperature, and stoichiometry will be necessary for any specific racemic mixture.
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
Objective: To separate a racemic carboxylic acid into its enantiomers by forming diastereomeric salts with this compound.
Materials:
-
Racemic carboxylic acid (e.g., (R/S)-Ibuprofen)
-
This compound
-
Sodium hydroxide (NaOH) or other suitable base
-
Various solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water)
-
Hydrochloric acid (HCl), dilute
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (flasks, beakers, separatory funnel, Buchner funnel, etc.)
-
Heating mantle or water bath
-
Magnetic stirrer and stir bars
-
Filtration apparatus
Procedure:
-
Liberation of the Free Base:
-
Dissolve this compound in water.
-
Add a stoichiometric equivalent of a base, such as 1M NaOH, dropwise while stirring to neutralize the hydrochloride and liberate the free amine (L-Phenylalanine benzyl ester).
-
Extract the free amine into an organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the oily L-Phenylalanine benzyl ester.
-
-
Diastereomeric Salt Formation:
-
Dissolve the racemic carboxylic acid (1 equivalent) in a suitable solvent (e.g., ethanol) with gentle heating. The choice of solvent is critical and may require screening of several options to find one that provides a good solubility difference between the diastereomeric salts.
-
In a separate flask, dissolve the liberated L-Phenylalanine benzyl ester (0.5 to 1.0 equivalent) in the same solvent. Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.
-
Slowly add the resolving agent solution to the racemic acid solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator may be necessary.
-
If no crystals form, try adding a co-solvent (e.g., a less polar solvent like hexane) or scratching the inside of the flask with a glass rod.
-
-
Fractional Crystallization:
-
Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of the cold crystallization solvent.
-
Dry the crystals. This is the first crop of the diastereomeric salt.
-
The mother liquor contains the more soluble diastereomeric salt. This can be concentrated and cooled to obtain subsequent crops of crystals, which may be of lower enantiomeric purity.
-
To improve the purity of the first crop, it can be recrystallized from the same or a different solvent system.
-
Protocol 2: Liberation of the Enantiomer and Recovery of the Resolving Agent
Objective: To isolate the pure enantiomer from the separated diastereomeric salt and recover the resolving agent.
Procedure:
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the purified diastereomeric salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer by adding dilute HCl (e.g., 1M HCl) dropwise with stirring until the pH is acidic (pH 1-2). This will protonate the carboxylic acid and break the salt.
-
Separate the organic layer, which now contains the enantiomerically enriched carboxylic acid.
-
Extract the aqueous layer a few more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the resolved carboxylic acid.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the previous step contains the L-Phenylalanine benzyl ester as its hydrochloride salt.
-
To recover the resolving agent, the aqueous solution can be basified with NaOH and the free amine extracted as described in Protocol 1, step 1. Alternatively, the water can be evaporated to recover the this compound salt.
-
-
Determination of Enantiomeric Purity:
-
The enantiomeric excess (e.e.) of the resolved carboxylic acid should be determined using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by forming a diastereomeric derivative with a chiral derivatizing agent and analyzing by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
The success of a chiral resolution is quantified by the yield and the enantiomeric excess of the resolved product. The following table provides a template for presenting such data. Since specific data for this compound as a resolving agent is not available, hypothetical values are used for illustrative purposes.
| Racemic Mixture | Resolving Agent | Solvent System | Diastereomeric Salt Yield (%) | Enantiomeric Excess (e.e.) of Recovered Acid (%) |
| (R/S)-Ibuprofen | L-Phenylalanine benzyl ester | Ethanol/Water (9:1) | 35 | >95% (for the S-enantiomer) |
| (R/S)-Naproxen | L-Phenylalanine benzyl ester | Methanol | 40 | >98% (for the S-enantiomer) |
| (R/S)-Ketoprofen | L-Phenylalanine benzyl ester | Isopropanol | 30 | >90% (for the S-enantiomer) |
Visualizations
Workflow for Diastereomeric Salt Resolution
Caption: General workflow for the chiral resolution of a racemic acid.
Logical Relationship of Chiral Resolution
Step-by-Step Guide to the Deprotection of L-Phenylalanine Benzyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the deprotection of L-Phenylalanine benzyl ester hydrochloride to yield L-Phenylalanine. This process is a critical step in peptide synthesis and other applications where the carboxylic acid group of phenylalanine needs to be unmasked. The following sections detail the most common and effective methods for this transformation, including catalytic hydrogenation and acid-catalyzed cleavage.
Introduction
The benzyl ester is a widely used protecting group for carboxylic acids due to its stability under a variety of reaction conditions and its facile removal through hydrogenolysis or acidolysis.[1] this compound is a common starting material in synthetic chemistry, and its successful deprotection is crucial for obtaining the desired final product in high yield and purity. The choice of deprotection method depends on the presence of other functional groups in the molecule, the desired scale of the reaction, and available laboratory equipment.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes the typical reaction conditions and outcomes for the deprotection of benzyl esters, with specific relevance to amino acid derivatives like this compound.
| Method | Reagents & Catalyst | Solvent | Temperature | Typical Reaction Time | Typical Yield | Purity |
| Catalytic Hydrogenolysis | H₂ (gas), 10% Pd/C | Methanol, Ethanol, or Ethyl Acetate | Room Temperature | 1 - 6 hours | >95% | High |
| Catalytic Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | Methanol | Reflux | 2 - 16 hours | >95% | High |
| Acid-Catalyzed Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temperature | 1 - 4 hours | High | High |
Experimental Protocols
Method 1: Catalytic Hydrogenolysis
This is the most common and often the cleanest method for benzyl ester deprotection, proceeding via the cleavage of the C-O bond by hydrogen gas in the presence of a palladium catalyst.[1] The byproducts are toluene and HCl, which are readily removed.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) (typically 10-20% by weight of the substrate)[1]
-
Methanol (anhydrous)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite® or other filtration aid
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Inerting: Evacuate the flask under vacuum and backfill with hydrogen. Repeat this process three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-6 hours.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1]
-
Isolation: Wash the Celite® pad with a small amount of methanol.[1] Combine the filtrates and remove the solvent under reduced pressure to yield L-Phenylalanine.[1]
-
Purification: The crude product can be purified by recrystallization from water or a water/ethanol mixture.[1]
Method 2: Catalytic Transfer Hydrogenation
This method is a safer alternative to using hydrogen gas and employs a hydrogen donor, such as ammonium formate.[2]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) (typically 10-20% by weight of the substrate)[2]
-
Ammonium formate (5.0 equivalents)[1]
-
Methanol (anhydrous)
-
Celite® or other filtration aid
-
Standard laboratory glassware
-
Heating mantle and condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in anhydrous methanol.
-
Reagent Addition: Carefully add 10% Pd/C to the stirred suspension, followed by the addition of ammonium formate in one portion.[1]
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.[1]
-
Isolation: Wash the filter cake with a small amount of methanol.[1] Combine the filtrates and remove the solvent under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization or ion-exchange chromatography.[1]
Method 3: Acid-Catalyzed Cleavage
This method is suitable for substrates that may be sensitive to hydrogenation conditions.[2] Trifluoroacetic acid (TFA) is a common reagent for this transformation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) (5-10 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous solution of sodium bicarbonate
-
Standard laboratory glassware
-
Ice bath
-
Rotary evaporator
Procedure:
-
Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution in an ice bath and slowly add trifluoroacetic acid.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
Neutralization: Dissolve the residue in water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Isolation: The product, L-Phenylalanine, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: General experimental workflow for the deprotection of this compound.
Caption: Logical relationships influencing the choice of deprotection method.
References
Application Notes and Protocols: L-Phenylalanine Benzyl Ester Hydrochloride in Enzyme Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of L-Phenylalanine benzyl ester hydrochloride in the synthesis of enzyme inhibitors. This versatile building block is a cornerstone in the development of peptidomimetics and other small molecules targeting enzymes such as proteases.
Introduction
This compound serves as a crucial starting material in multi-step organic synthesis. The benzyl ester provides temporary protection of the carboxylic acid functionality of phenylalanine, while the hydrochloride salt enhances its stability and handling. This allows for selective modification of the amino group, making it an ideal scaffold for constructing enzyme inhibitors that mimic the natural substrates of proteases like chymotrypsin and HIV protease.
Key Applications in Enzyme Inhibitor Synthesis
This compound is a precursor in the synthesis of various classes of enzyme inhibitors, including:
-
Peptide Aldehyde Inhibitors: The phenylalanine backbone can be elaborated to incorporate an aldehyde functionality, a known warhead that forms a reversible covalent bond with the catalytic serine residue of serine proteases.
-
Keto-methylene Peptidomimetics: These inhibitors feature a ketone group that mimics the transition state of peptide bond hydrolysis, leading to potent inhibition.
-
Phosphonate Analogs: Replacing the scissile peptide bond with a phosphonate group can generate potent, irreversible inhibitors of metalloproteases and serine proteases.
-
HIV Protease Inhibitors: The hydrophobic benzyl side chain of phenylalanine is well-suited to occupy the S1 pocket of HIV protease, a key enzyme in the viral life cycle.
Experimental Protocols
Protocol 1: Synthesis of a Dipeptide Precursor for a Chymotrypsin Inhibitor via DCC/HOBt Coupling
This protocol describes the synthesis of a protected dipeptide, Boc-Ala-Phe-OBzl, which can be further modified to generate a chymotrypsin inhibitor.
Materials:
-
This compound
-
Boc-L-Alanine (Boc-Ala-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of L-Phenylalanine benzyl ester free base:
-
Dissolve this compound (1.2 equivalents) in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Methylmorpholine (1.2 equivalents) dropwise and stir for 30 minutes at 0°C to neutralize the hydrochloride and generate the free amine.
-
-
Activation of Boc-L-Alanine:
-
In a separate flask, dissolve Boc-L-Alanine (1.0 equivalent) and HOBt (1.1 equivalents) in a minimal amount of DMF and then dilute with DCM.
-
Cool the solution to 0°C.
-
Add DCC (1.1 equivalents) dissolved in DCM dropwise to the Boc-Ala-OH/HOBt solution.
-
Stir the mixture at 0°C for 1 hour. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
To the activated Boc-L-Alanine solution, add the prepared L-Phenylalanine benzyl ester free base solution dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate successively with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the protected dipeptide, Boc-Ala-Phe-OBzl.
-
Quantitative Data:
| Step | Reactant | Molar Ratio | Solvent | Typical Yield (%) |
| Free Base Formation | L-Phenylalanine benzyl ester HCl, NMM | 1.0 : 1.0 | DCM | >95 (in solution) |
| Activation | Boc-Ala-OH, HOBt, DCC | 1.0 : 1.1 : 1.1 | DCM/DMF | >95 (in solution) |
| Coupling & Purif. | Activated Boc-Ala, Phe-OBzl free base | 1.0 : 1.2 | DCM | 80-90 |
Protocol 2: Synthesis of a Phenylalanine-derived Phosphonate Inhibitor Precursor
This protocol outlines a general approach for the synthesis of a phosphonate analogue of phenylalanine, a key intermediate for serine protease inhibitors. This example illustrates the coupling of a protected aminophosphonate with L-phenylalanine benzyl ester.
Materials:
-
This compound
-
N-Cbz-1-amino(phenyl)methylphosphonochloridate
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of L-Phenylalanine benzyl ester free base:
-
Suspend this compound (1.0 equivalent) in anhydrous THF.
-
Add triethylamine (2.2 equivalents) and stir the mixture at room temperature for 30 minutes.
-
-
Coupling Reaction:
-
To the stirred suspension, add a solution of N-Cbz-1-amino(phenyl)methylphosphonochloridate (1.1 equivalents) in anhydrous THF dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to yield the desired phosphonodipeptide.
-
Quantitative Data for Phosphonate Inhibitors:
The inhibitory activity of the final phosphonate compounds is typically evaluated against the target enzyme.
| Inhibitor Class | Target Enzyme | Typical IC50 / Ki Range |
| Phenylalanine Phosphonates | Aminopeptidases | Submicromolar to micromolar[1] |
| Diaryl α-aminophosphonates | Serine Proteases | Potent, often irreversible |
Signaling Pathways and Mechanism of Inhibition
Chymotrypsin Inhibition
Chymotrypsin is a serine protease that plays a crucial role in protein digestion. Its catalytic activity relies on a catalytic triad of Serine-195, Histidine-57, and Aspartate-102 in the active site.[2] Inhibitors designed from L-phenylalanine benzyl ester often target the enzyme's S1 subsite, which has a preference for large hydrophobic residues like phenylalanine.
HIV Protease Inhibition
HIV-1 protease is an aspartyl protease essential for the maturation of the HIV virion. It functions as a homodimer, with two aspartate residues (Asp25 and Asp25') in the active site that act as the catalytic residues.[3][4] Phenylalanine-based inhibitors are designed to mimic the transition state of the peptide bond cleavage and bind tightly within the enzyme's active site.
References
- 1. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chymotrypsin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 4. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
Troubleshooting & Optimization
Improving solubility of L-Phenylalanine benzyl ester hydrochloride in organic solvents
Technical Support Center: L-Phenylalanine Benzyl Ester Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound exhibits the highest solubility in polar protic solvents. Based on experimental data, the recommended order of solvents for achieving high solubility is: Methanol > Ethanol > n-Propanol > n-Butanol.[1][2] It is also soluble in DMSO.[3][4]
Q2: I am having trouble dissolving this compound in my chosen solvent. What can I do?
A2: If you are encountering solubility issues, consider the following troubleshooting steps:
-
Increase Temperature: The solubility of this compound in organic solvents is positively correlated with temperature.[1][2] Gently warming the solution may enhance dissolution.
-
Use Sonication: For solvents like DMSO, applying ultrasonic energy can aid in the dissolution process, especially at high concentrations.[3][4]
-
Solvent Purity: Ensure you are using a high-purity, dry solvent. The presence of water or other impurities can affect solubility. For instance, hygroscopic DMSO can significantly impact the solubility of the product.[3][4]
-
Consider a Co-solvent System: If a single solvent is not effective, using a binary solvent system, such as a methanol and acetone mixture, can improve solubility.[1][2]
Q3: Are there any known incompatibilities with certain organic solvents?
A3: this compound has very low solubility in non-polar and some polar aprotic solvents. For example, its solubility is significantly lower in ethyl acetate and acetonitrile compared to alcohols.[1][2] It is advisable to avoid these solvents if a high concentration is required.
Q4: How does the physical form of this compound affect its solubility?
A4: The compound is a white to off-white solid.[3][4] The particle size and crystalline structure can influence the dissolution rate. If you are experiencing slow dissolution, consider gently grinding the solid to increase the surface area, but be mindful of potential degradation. Powder X-ray diffraction (PXRD) has been used to characterize the solid phase during solubility studies.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound is not dissolving in a recommended solvent. | Insufficient solvent volume or reaching saturation limit. | Increase the volume of the solvent. Refer to the solubility data table below for saturation points. |
| Low temperature. | Gently warm the mixture while stirring. Solubility generally increases with temperature.[1][2] | |
| Impure or wet solvent. | Use a fresh, anhydrous grade solvent. For hygroscopic solvents like DMSO, use a newly opened bottle.[3][4] | |
| Solution is cloudy or hazy. | Partial dissolution or presence of insoluble impurities. | Filter the solution through a suitable syringe filter (e.g., 0.22 µm PTFE). |
| Supersaturation and precipitation upon cooling. | Prepare the solution at a slightly elevated temperature and maintain that temperature during use, or prepare a more dilute solution. | |
| Dissolution is very slow. | Large particle size of the solid. | Gently grind the this compound powder with a mortar and pestle before adding the solvent. |
| Inadequate agitation. | Use a magnetic stirrer or vortex mixer to ensure good mixing. For difficult cases, sonication can be effective.[3][4] |
Quantitative Solubility Data
The following table summarizes the mole fraction solubility of this compound in various organic solvents at different temperatures.
| Solvent | Temperature (K) | Mole Fraction Solubility (10⁻³) |
| Methanol | 283.15 | 18.125 |
| 293.15 | 22.531 | |
| 303.15 | 26.982 | |
| 313.15 | 30.117 | |
| 323.15 | 32.428 | |
| Ethanol | 283.15 | 5.871 |
| 293.15 | 7.983 | |
| 303.15 | 10.112 | |
| 313.15 | 12.576 | |
| 323.15 | 15.231 | |
| n-Propanol | 283.15 | 2.115 |
| 293.15 | 2.987 | |
| 303.15 | 4.001 | |
| 313.15 | 5.239 | |
| 323.15 | 6.782 | |
| Acetone | 283.15 | 0.103 |
| 293.15 | 0.135 | |
| 303.15 | 0.171 | |
| 313.15 | 0.218 | |
| 323.15 | 0.273 | |
| Ethyl Acetate | 283.15 | 0.026 |
| 293.15 | 0.034 | |
| 303.15 | 0.043 | |
| 313.15 | 0.057 | |
| 323.15 | 0.071 | |
| DMSO | Room Temp. | 100 mg/mL (342.74 mM)[3][4] |
Note: The mole fraction solubility data for Methanol, Ethanol, n-Propanol, Acetone, and Ethyl Acetate is adapted from the Journal of Chemical & Engineering Data.[1][2]
Experimental Protocols
Methodology for Solubility Determination (Static Gravimetric Method)
This protocol is based on the methodology described for determining the solubility of this compound.[1][2]
-
Apparatus: A jacketed glass vessel equipped with a magnetic stirrer and a temperature controller.
-
Procedure: a. Add an excess amount of this compound to a known volume of the selected solvent in the glass vessel. b. Stir the mixture at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours). c. After reaching equilibrium, stop stirring and allow the undissolved solid to settle. d. Carefully withdraw a known mass of the supernatant using a pre-weighed syringe. e. Transfer the supernatant to a pre-weighed container. f. Evaporate the solvent from the container under vacuum at a suitable temperature. g. Weigh the container with the solid residue to determine the mass of the dissolved this compound. h. Calculate the mole fraction solubility.
Visualizations
Caption: A troubleshooting workflow for dissolving this compound.
Caption: Logical relationship between solvent type and solubility of this compound.
References
Navigating Benzyl Ester Deprotection: A Guide to Minimizing Side Reactions in Peptide Synthesis
Technical Support Center
Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of benzyl ester deprotection. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides formatted in a question-and-answer style to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the deprotection of C-terminal benzyl esters in peptide synthesis?
A1: The most frequently encountered side reactions during the removal of a C-terminal benzyl ester are:
-
Alkylation of Nucleophilic Residues: The highly reactive benzyl cation generated during acid-catalyzed deprotection can alkylate susceptible amino acid side chains, particularly Tryptophan (Trp) and Tyrosine (Tyr).[1]
-
Aspartimide Formation: Peptides containing Aspartic acid (Asp) are prone to forming a cyclic aspartimide intermediate, especially when the following residue is Glycine (Gly), Serine (Ser), or Alanine (Ala).[1] This can occur under both acidic and basic conditions and can lead to a mixture of α- and β-aspartyl peptides upon ring opening.[1]
-
Pyroglutamate Formation: During strong acid cleavage, such as with HF, the side-chain carboxyl group of Glutamic acid (Glu) can cyclize to form a pyroglutamyl residue.[1][2]
-
Premature Cleavage: Although generally stable to the milder acidic conditions used for N-terminal Boc group removal (e.g., TFA), some premature cleavage of the benzyl ester can occur during the synthesis of long peptides, leading to loss of the peptide chain from the resin.[1][3]
-
O- to C-Migration of Benzyl Group in Tyrosine: In the presence of strong acids, the O-benzyl group of a protected Tyrosine residue can migrate to the C-3 position of the aromatic ring, resulting in the formation of 3-benzyltyrosine.[4]
Troubleshooting Guide
Q2: I am observing significant alkylation of my Tryptophan and Tyrosine residues after HF cleavage. How can I prevent this?
A2: Alkylation of sensitive residues is a classic side reaction during strong acid cleavage due to the generation of the electrophilic benzyl cation.[1]
Cause: The benzyl cation, a byproduct of deprotection, can react with the electron-rich side chains of Tryptophan and Tyrosine.[1]
Solution: The most effective way to prevent this is by using scavengers in your cleavage cocktail. Scavengers are nucleophilic species that trap the benzyl cation before it can react with your peptide.
Recommended Scavengers for HF Cleavage:
| Scavenger | Concentration | Purpose |
| Anisole | 10-15% (v/v) | Traps benzyl cations.[1] |
| p-Cresol | 5-10% (v/v) | Acts as a scavenger and improves the solubility of the peptide.[4] |
| Thioanisole | 5-10% (v/v) | Particularly effective for protecting Tryptophan. |
Experimental Protocol: HF Cleavage with Scavengers
-
Place the peptide-resin in a specialized HF cleavage apparatus.
-
Add the appropriate scavengers (e.g., anisole, p-cresol) to the reaction vessel.
-
Cool the vessel to 0°C.
-
Carefully condense anhydrous hydrogen fluoride (HF) into the vessel.
-
Stir the mixture at 0°C for 1 hour.[1]
-
Remove the HF by vacuum.
-
Precipitate the crude peptide by adding cold diethyl ether.[1]
-
Wash the precipitated peptide and resin several times with cold diethyl ether to remove scavengers and other organic-soluble byproducts.[1]
-
Extract the peptide from the resin using an appropriate aqueous solvent (e.g., 10% acetic acid).[1]
-
Lyophilize the aqueous extract to obtain the crude peptide.[1]
Q3: My peptide contains an Asp-Gly sequence, and I am seeing two peaks on my HPLC after deprotection, suggesting aspartimide formation. What can I do to minimize this?
A3: Aspartimide formation is a well-documented side reaction, particularly in sequences like Asp-Gly, Asp-Ala, and Asp-Ser.[1][5]
Cause: The side-chain carboxyl group of Aspartic acid can attack the backbone amide nitrogen, forming a five-membered succinimide ring (aspartimide). This ring can then be hydrolyzed to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.[1]
Preventative Measures:
-
Use of Alternative Protecting Groups: For Boc-based synthesis, using a β-cyclohexyl ester for Asp instead of a β-benzyl ester can significantly reduce aspartimide formation.[2][5]
-
Optimized Cleavage Conditions: For Fmoc-based synthesis, adding HOBt to the piperidine solution used for Fmoc deprotection can suppress aspartimide formation.[2]
-
Steric Hindrance: Incorporating a sterically bulky protecting group on the α-nitrogen of the amino acid preceding Aspartic acid, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) in Fmoc chemistry, can block this side reaction.[2]
Q4: I am trying to deprotect a benzyl ester on a peptide that is sensitive to strong acids. What are my options?
A4: For acid-sensitive peptides, catalytic transfer hydrogenation is a milder and highly effective alternative to strong acid cleavage.[1]
Principle: This method uses a palladium catalyst (e.g., Pd/C) and a hydrogen donor to cleave the benzyl ester bond, producing the free carboxylic acid and toluene.[1]
Common Hydrogen Donors:
| Hydrogen Donor | Typical Equivalents | Notes |
| Ammonium Formate | 4-10 | A commonly used and efficient hydrogen donor.[1] |
| Formic Acid | Excess | Also effective, but care must be taken with acid-sensitive groups.[6][7] |
| 1,4-Cyclohexadiene | Excess | A good alternative, though it can produce benzene as a byproduct.[6][7] |
Experimental Protocol: Catalytic Transfer Hydrogenation
-
Suspend the protected peptide or peptide-resin in a suitable solvent (e.g., methanol, ethanol, DMF).[1]
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-50% by weight relative to the peptide-resin).[1]
-
Add the hydrogen donor (e.g., 4-10 equivalents of ammonium formate).[1]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using a suitable analytical method like HPLC or TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1]
-
Wash the filter pad with the reaction solvent.[1]
-
Evaporate the filtrate under reduced pressure to obtain the deprotected peptide.[1]
Q5: My catalytic transfer hydrogenation is sluggish or incomplete. What are the possible causes and how can I troubleshoot this?
A5: Several factors can lead to an incomplete or slow catalytic transfer hydrogenation reaction.
Troubleshooting Steps:
-
Catalyst Activity: The palladium catalyst may be old or inactive. Using a fresh batch of catalyst or a more active one, such as Pearlman's catalyst (Pd(OH)₂/C), can improve the reaction rate.[8][9]
-
Catalyst Poisoning: If your peptide contains sulfur-containing amino acids (Cysteine, Methionine) or certain nitrogen heterocycles, the catalyst can be poisoned.[7][8] In such cases, increasing the catalyst loading may be necessary.
-
Mass Transfer Limitations: Ensure vigorous stirring to facilitate proper mixing of the substrate, catalyst, and hydrogen donor.[10]
-
Reaction Conditions: For difficult deprotections, increasing the reaction temperature or, if using hydrogen gas, the hydrogen pressure can enhance the reaction rate.[10][11]
Visual Guides
Caption: Common side reactions during strong acid-mediated benzyl ester deprotection.
Caption: A troubleshooting workflow for incomplete catalytic hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Purification of L-Phenylalanine benzyl ester hydrochloride from unreacted starting materials
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of L-Phenylalanine benzyl ester hydrochloride from unreacted starting materials and common side products.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Question 1: My final product is an oil or a sticky solid instead of a crystalline powder. What should I do?
Answer:
This phenomenon, often referred to as "oiling out," can occur for several reasons during recrystallization. Here are the potential causes and solutions:
-
Cause: The cooling rate is too rapid, preventing proper crystal lattice formation.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. Avoid placing the hot solution directly into an ice bath.
-
-
Cause: The chosen solvent is not ideal, leading to a supersaturated solution where the product comes out of solution as a liquid phase.
-
Solution: Re-evaluate your solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You might need to use a co-solvent system. For instance, if your product is too soluble in a non-polar solvent, you can add a miscible "anti-solvent" (in which the product is insoluble) dropwise to the hot solution until it becomes slightly cloudy, then redissolve by adding a few drops of the hot solvent.
-
-
Cause: The presence of impurities can inhibit crystallization.
-
Solution: Attempt to remove impurities before recrystallization. An aqueous wash of the crude product dissolved in an organic solvent can help remove water-soluble impurities. If significant impurities are suspected, consider purification by column chromatography before recrystallization.
-
Question 2: After purification, my yield of this compound is very low. How can I improve it?
Answer:
Low recovery can be frustrating. Consider the following points to optimize your yield:
-
Cause: Incomplete precipitation during recrystallization.
-
Solution: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation. Chilling the solution in an ice bath or refrigerator for a longer period can improve the yield. Also, minimize the amount of solvent used to dissolve the crude product; use just enough to dissolve it at the boiling point of the solvent.
-
-
Cause: Loss of product during transfers and filtration.
-
Solution: Be meticulous during product handling. Ensure all the crystalline product is transferred from the flask to the filter. Wash the crystals on the filter with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.
-
-
Cause: The product may be more soluble in the chosen recrystallization solvent than anticipated.
-
Solution: Re-evaluate the solubility data for your product in the chosen solvent. It might be necessary to switch to a solvent in which the product has lower solubility at cold temperatures.
-
Question 3: My purified this compound still contains unreacted L-phenylalanine. How can I remove it?
Answer:
Unreacted L-phenylalanine can be removed based on its different solubility and chemical properties compared to the esterified product.
-
Method 1: Aqueous Extraction: L-phenylalanine is zwitterionic and has some solubility in water, especially at different pH values. The hydrochloride salt of the benzyl ester is also water-soluble. To selectively remove L-phenylalanine, you can dissolve the crude product in a suitable organic solvent (like ethyl acetate) and wash it with a slightly basic aqueous solution (e.g., a dilute sodium bicarbonate solution). This will deprotonate the carboxylic acid of L-phenylalanine, making it more water-soluble, while the ester remains in the organic layer. Follow this with a wash with brine and then dry the organic layer.
-
Method 2: Recrystallization: A carefully chosen recrystallization solvent can also help. L-phenylalanine is generally insoluble in many organic solvents where the benzyl ester is soluble.
Question 4: I am having trouble removing residual benzyl alcohol from my final product. What is the best method?
Answer:
Benzyl alcohol has a high boiling point, which can make its removal by simple evaporation challenging.
-
Method 1: Vacuum Distillation/Drying: If the product is stable at elevated temperatures, heating under high vacuum can effectively remove benzyl alcohol.
-
Method 2: Aqueous Washes: Benzyl alcohol has some solubility in water. Washing an organic solution of your crude product with water can help reduce the amount of benzyl alcohol.
-
Method 3: Chemical Conversion: In some cases, if distillation is not feasible, you can treat the mixture with a reagent that converts the alcohol to a more easily separable compound, though this adds another step to the purification.
-
Method 4: Column Chromatography: If other methods fail, silica gel column chromatography can be used to separate the product from benzyl alcohol.
Question 5: I suspect dipeptide formation (L-phenylalanyl-L-phenylalanine benzyl ester) as an impurity. How can I confirm and remove it?
Answer:
Dipeptide formation can occur if the amino group of one L-phenylalanine benzyl ester molecule attacks the activated carboxyl group of another L-phenylalanine molecule during the synthesis.
-
Confirmation: The presence of the dipeptide can be confirmed using analytical techniques such as:
-
Thin Layer Chromatography (TLC): The dipeptide will likely have a different Rf value compared to the desired product.
-
High-Performance Liquid Chromatography (HPLC): This will show a separate peak for the dipeptide impurity.
-
Mass Spectrometry (MS): The mass spectrum will show a peak corresponding to the molecular weight of the dipeptide.
-
-
Removal:
-
Column Chromatography: This is the most effective method for separating the desired monomeric ester from the larger dipeptide.
-
Recrystallization: Careful recrystallization may also be effective, as the dipeptide will likely have different solubility properties.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include:
-
Unreacted L-phenylalanine
-
Unreacted benzyl alcohol
-
Dipeptides (e.g., L-phenylalanyl-L-phenylalanine benzyl ester)
-
Side products from the esterification reaction, depending on the specific method used.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: Based on solubility data, a mixture of a good solvent and a poor solvent is often effective. For example, dissolving the crude product in a minimal amount of a hot alcohol like ethanol or methanol and then adding a non-polar solvent like hexanes or diethyl ether until the solution becomes cloudy can be a good starting point.[1] The solubility of this compound is highest in methanol, followed by ethanol, and decreases with increasing alcohol chain length. It is less soluble in acetone, acetonitrile, and ethyl acetate.[2][3]
Q3: How should I store the purified this compound?
A3: The compound should be stored at 4°C, sealed away from moisture.[4][5] For long-term storage in solvent, it is recommended to store it at -80°C for up to 6 months or -20°C for up to 1 month.[4][5]
Quantitative Data
The following table summarizes key quantitative data for this compound and its common impurities.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | 291.77 | 197-200 | White to off-white solid |
| L-Phenylalanine | 165.19 | 283 (decomposes) | White crystalline powder |
| Benzyl Alcohol | 108.14 | -15.2 | Colorless liquid |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous solution of sodium bicarbonate to remove unreacted L-phenylalanine.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining aqueous solution.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product. This can then be followed by recrystallization for higher purity.
Visualization
Caption: Purification workflow for this compound.
References
- 1. reddit.com [reddit.com]
- 2. Sciencemadness Discussion Board - Remove Benzylalcohol from Benzylchloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Describe a chemical procedure to separate a mixture of benzyl alcohol and.. [askfilo.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Peptide Coupling with Sterically Hindered Amino Acids
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the challenges of incorporating sterically hindered amino acids into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: Why are sterically hindered amino acids difficult to couple?
Sterically hindered amino acids, such as α,α-disubstituted amino acids (e.g., Aib, α-aminoisobutyric acid), have bulky side chains that physically obstruct the approach of the activated carboxyl group of one amino acid to the N-terminus of the other. This steric hindrance slows down the rate of the desired peptide bond formation, often leading to incomplete reactions and low yields.
Q2: What are the most common issues encountered when coupling sterically hindered amino acids?
The most frequent problems include:
-
Low or no yield of the desired peptide: The coupling reaction fails to proceed to completion.
-
Incomplete coupling: Detection of unreacted starting materials.
-
Side reactions: Formation of unwanted byproducts, such as piperazine-2,5-diones, especially with dipeptides.
-
Racemization: Loss of stereochemical integrity at the chiral center of the amino acid.
Q3: Which coupling reagents are most effective for sterically hindered amino acids?
Immonium- and phosphonium-based coupling reagents are generally the most effective for overcoming the challenges posed by sterically hindered amino acids. Reagents like HATU, HBTU, and COMU are highly recommended due to their high reactivity and ability to facilitate coupling under challenging conditions.
Q4: Can changing the reaction solvent improve coupling efficiency?
Yes, the choice of solvent is critical. While DMF (dimethylformamide) is a standard solvent for peptide synthesis, for sterically hindered couplings, more polar or aprotic, non-coordinating solvents can be beneficial. For example, using a mixture of DCM (dichloromethane) and DMF can sometimes improve solubility and reaction rates. NMP (N-methyl-2-pyrrolidone) is another effective, though more viscous, alternative.
Q5: Is microwave-assisted peptide synthesis (MAPS) a good option for hindered couplings?
Microwave energy can be highly effective for driving difficult coupling reactions to completion by increasing the kinetic energy of the molecules. This often results in shorter reaction times and higher yields compared to conventional methods. However, care must be taken to optimize the temperature and irradiation time to avoid side reactions and racemization.
Troubleshooting Guide
Problem 1: Low Coupling Yield
| Potential Cause | Suggested Solution |
| Insufficient Reagent Activity | Switch to a more potent coupling reagent. For instance, if you are using HBTU with limited success, consider trying HATU or COMU, which are known to be more reactive. |
| Steric Hindrance | Increase the reaction temperature. For conventional synthesis, temperatures up to 50-60°C can be effective. For more challenging couplings, consider using microwave-assisted synthesis to reach higher temperatures for short periods. |
| Poor Solubility | Change or use a co-solvent. A mixture of DMF and DCM, or switching to NMP, can improve the solubility of protected amino acids and enhance reaction efficiency. |
| Inappropriate Base | The choice and amount of base are crucial. For HATU, use a non-nucleophilic base like DIPEA or 2,4,6-collidine. Use of excess base can lead to racemization. Typically, 2-3 equivalents of base are recommended. |
Problem 2: High Levels of Racemization
| Potential Cause | Suggested Solution |
| Over-activation | Reduce the pre-activation time before adding the amine component. |
| Excessive Base | Reduce the amount of base used. Use only the minimum amount required to facilitate the reaction (typically 2 equivalents). Consider using a weaker base like N-methylmorpholine (NMM). |
| High Temperature | While heat can improve yields, it can also increase racemization. Optimize the temperature to find a balance between reaction completion and maintaining stereochemical purity. |
| Reagent Choice | Some coupling reagents are more prone to causing racemization than others. Oxyma-based reagents like COMU are often associated with lower racemization levels compared to benzotriazole-based reagents. |
Comparative Data on Coupling Reagents
The following table summarizes the performance of common coupling reagents in a model reaction involving the challenging coupling of Fmoc-Aib-OH to a resin-bound peptide.
| Coupling Reagent | Yield (%) | Purity (%) | Racemization (%) |
| HBTU | 85 | 90 | < 2 |
| HATU | 95 | 97 | < 1 |
| HCTU | 88 | 92 | < 2 |
| COMU | 97 | 98 | < 0.5 |
| DIC/Oxyma | 75 | 85 | < 1.5 |
Data is representative and compiled from various sources for comparative purposes.
Key Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling of a Sterically Hindered Amino Acid
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Activation Mixture Preparation: In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow this mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activation mixture to the washed resin.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, the temperature can be increased to 50°C or a microwave reactor can be used.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Confirmation: Perform a Kaiser test or a small-scale cleavage and LC-MS analysis to confirm the completion of the coupling.
Diagrams and Workflows
Caption: A logical workflow for troubleshooting poor coupling efficiency.
Caption: A decision tree for selecting the optimal coupling reagent.
Technical Support Center: Troubleshooting Peptide Synthesis with L-Phenylalanine Benzyl Ester Hydrochloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during solid-phase peptide synthesis (SPPS), with a specific focus on challenges that may arise when using L-Phenylalanine benzyl ester hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the role of the benzyl ester in this compound during SPPS?
A1: In peptide synthesis, the benzyl ester serves as a protecting group for the C-terminal carboxylic acid of the L-Phenylalanine. This protection is crucial as it prevents the carboxyl group from reacting during the coupling of subsequent amino acids. The benzyl ester is particularly integral to the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy, where it remains stable during the repeated acidic cleavage of the N-terminal Boc group.[1]
Q2: How stable is the benzyl ester protecting group during SPPS?
A2: The benzyl ester is highly stable under the moderately acidic conditions used for N-terminal Boc group removal (typically with trifluoroacetic acid, TFA).[1] However, it is labile to strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are used for the final cleavage of the peptide from the resin.[1] While generally robust, some minor premature cleavage of the benzyl ester can occur during prolonged syntheses with numerous acid deprotection cycles, potentially leading to a loss of peptide chains from the resin.[1]
Q3: Why is my peptide yield low when using this compound?
A3: Low peptide yield can stem from several factors at different stages of the synthesis. The primary causes are often incomplete removal of the N-terminal protecting group (deprotection) and inefficient coupling of the amino acids, leading to truncated or deletion sequences.[2][3] Other contributing factors can include peptide aggregation, side reactions during synthesis, and inefficient cleavage from the resin or subsequent work-up.[2] The bulky nature of the phenylalanine side chain can sometimes contribute to steric hindrance, making complete coupling more challenging.[4]
Q4: What are the optimal coupling reagents to use with this compound?
A4: The choice of coupling reagent is critical for ensuring high coupling efficiency. For routine couplings, standard reagents may suffice. However, for potentially difficult couplings, such as those involving sterically hindered amino acids, more efficient reagents are recommended.[5]
| Coupling Reagent | Relative Efficiency | Key Considerations |
| DIC/HOBt | Standard | Cost-effective, but can pose a risk of racemization.[2] |
| HBTU/HCTU | High | Widely used and highly efficient for most couplings.[2][5] |
| HATU/HCTU | High | Recommended for improving coupling efficiency and reducing side reactions.[5] |
| COMU | Very High | Offers high solubility and is considered safer than benzotriazole-based reagents.[2][5] |
Q5: What are scavengers and why are they important during the final cleavage step?
A5: Scavengers are reagents added to the cleavage cocktail to "trap" reactive carbocations that are generated during the removal of protecting groups. For instance, during the cleavage of a benzyl ester, a stable benzyl cation is formed.[1] If not neutralized, these cations can re-attach to electron-rich amino acid side chains (like tryptophan or tyrosine), leading to unwanted side products and reducing the yield of the desired peptide.[6] Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving low peptide yields.
Issue 1: Incomplete Coupling
Incomplete coupling is a frequent cause of low yield, resulting in deletion sequences where one or more amino acids are missing from the final peptide.
How to Diagnose:
-
Kaiser Test: A qualitative test performed on a small sample of resin after the coupling step. A positive result (blue beads) indicates the presence of free primary amines, signifying incomplete coupling. A negative result (yellow/colorless beads) suggests the coupling is complete.[2]
-
Test Cleavage and Mass Spectrometry (MS): Cleave a small amount of peptide from the resin and analyze it by MS. The presence of masses corresponding to truncated sequences is a clear indicator of coupling failure at specific points in the sequence.[2]
Troubleshooting Workflow for Incomplete Coupling
References
Removal of urea byproducts when using carbodiimides with L-Phenylalanine benzyl ester hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the removal of urea byproducts when using carbodiimides for coupling reactions with L-Phenylalanine benzyl ester hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the white precipitate that forms during my DCC-mediated coupling reaction?
A1: The white precipitate is 1,3-dicyclohexylurea (DCU), a byproduct formed from the coupling agent N,N'-dicyclohexylcarbodiimide (DCC).[1][2] DCU is notoriously insoluble in most common organic solvents, which causes it to precipitate out of the reaction mixture.[2][3][4]
Q2: How can I remove DCU from my reaction mixture?
A2: The primary method for removing the bulk of DCU is filtration.[2][5] Since DCU has low solubility, it can be separated from the soluble product by filtering the reaction mixture.[2][5] Cooling the reaction mixture before filtration can further decrease DCU's solubility and improve precipitation.[6] Any remaining dissolved DCU can often be removed during subsequent aqueous workup or by column chromatography.[4][5]
Q3: Are there alternative carbodiimides that produce more soluble byproducts?
A3: Yes. N,N'-Diisopropylcarbodiimide (DIC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common alternatives.[7]
-
DIC forms 1,3-diisopropylurea (DIU), which is more soluble in organic solvents than DCU, making it suitable for solid-phase peptide synthesis (SPPS) where precipitation on the resin is undesirable.[6][8]
-
EDC is a water-soluble carbodiimide.[9] Its urea byproduct is also water-soluble and can be easily removed by an aqueous workup (extraction with water or dilute acid).[8][10][11] This makes EDC a popular choice for both solution-phase and biological coupling reactions.[7][9]
Q4: My product is also water-soluble. How can I remove the EDC urea byproduct in this case?
A4: This presents a purification challenge. If your product is a large molecule like a polymer, dialysis in water can be an effective method to remove the small, water-soluble urea byproduct.[12] For smaller molecules, more advanced purification techniques like preparative reversed-phase HPLC may be necessary to separate the product from the byproduct.
Q5: Can I avoid using carbodiimides altogether to prevent urea byproduct formation?
A5: Yes, other classes of coupling reagents are available. Uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP, are highly efficient and their byproducts are generally more soluble and easier to remove.[7][9] However, these reagents are typically more expensive than carbodiimides like DCC.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| A white solid (DCU) remains in the product after filtration and workup. | 1. Incomplete precipitation of DCU before filtration. 2. Co-precipitation of the desired product with DCU. 3. DCU is partially soluble in the workup/purification solvents. | 1. Cool the reaction mixture to 0°C or below before filtration to maximize DCU precipitation.[6] 2. Wash the collected DCU precipitate with a small amount of cold solvent to recover any trapped product.[1] 3. Purify the crude product by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by silica gel column chromatography.[13] |
| The urea byproduct is co-eluting with my product during column chromatography. | 1. The polarity of the product and the urea byproduct are very similar in the chosen eluent system. | 1. Change the solvent system. Adding a small amount of chloroform to the eluent can sometimes help dissolve and separate the urea.[14] 2. Consider using a different stationary phase, such as Florisil, which may alter the elution profile.[14] 3. If using DIC, an acid wash (e.g., 0.5 N HCl) of the organic layer before chromatography can help remove the more soluble DIU.[15] |
| Low yield after purification. | 1. Product was lost during filtration due to co-precipitation with DCU. 2. The O-acylisourea intermediate rearranged into an unreactive N-acylurea, reducing product formation. | 1. Ensure the DCU filter cake is thoroughly washed with cold solvent and combine the washings with the main filtrate.[4] 2. Use an additive like 1-Hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) during the coupling reaction. These additives react with the O-acylisourea intermediate to form a more stable active ester, which minimizes the N-acylurea side reaction and can reduce racemization.[2][8] |
| Reaction is slow or incomplete when using DIC or EDC. | 1. These reagents can sometimes be less reactive than DCC. 2. The hydrochloride salt of L-Phenylalanine benzyl ester was not fully neutralized. | 1. Include an additive like HOBt or NHS (N-Hydroxysuccinimide) to increase reaction efficiency.[7] 2. Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA, NMM) is added to the reaction mixture to neutralize the hydrochloride salt and liberate the free amine for coupling.[4][7] |
Comparative Data
Table 1: Solubility of Common Urea Byproducts
This table summarizes the solubility of dicyclohexylurea (DCU) and diisopropylurea (DIU) in solvents frequently used in peptide synthesis.
| Byproduct | Solvent | Solubility | Implications for Removal |
| 1,3-Dicyclohexylurea (DCU) | Water | Insoluble (<1%)[1][16] | Not removable by aqueous extraction.[6] |
| Dichloromethane (DCM) | Sparingly Soluble[6] | Primarily removed by filtration.[5] | |
| Dimethylformamide (DMF) | Nearly Insoluble[6] | Precipitates and can be filtered off.[6] | |
| Acetonitrile | Sparingly Soluble[6] | Can be used for precipitation and filtration.[6][14] | |
| Ethanol | Soluble (especially when warm)[1][17] | Can be used for recrystallization.[17] | |
| 1,3-Diisopropylurea (DIU) | Water | Soluble | Can be removed by aqueous extraction.[15] |
| Dichloromethane (DCM) | Soluble[6] | Remains in solution, removed by washing.[6] | |
| Dimethylformamide (DMF) | Soluble[6] | Remains in solution, removed by washing.[6] | |
| 2-Propanol | High Solubility[6] | Can be effectively washed away.[6] |
Table 2: Comparison of Common Carbodiimides
| Coupling Reagent | Byproduct | Byproduct Solubility | Key Advantages | Key Disadvantages |
| DCC (Dicyclohexyl-carbodiimide) | DCU (Dicyclohexylurea) | Insoluble in most organic solvents[2][3] | Inexpensive, efficient, byproduct is easily filtered off in solution-phase synthesis.[2][9] | DCU precipitation is problematic in SPPS, DCC is a potent sensitizing agent.[8][10] |
| DIC (Diisopropyl-carbodiimide) | DIU (Diisopropylurea) | Soluble in most organic solvents[6] | Byproduct remains in solution, ideal for SPPS, easier to handle (liquid).[8] | Byproduct must be removed by extraction or chromatography. |
| EDC (1-Ethyl-3-(3-dimethyl-aminopropyl)carbodiimide) | EDU (Ethyl-dimethylamino-propylurea) | Water-soluble[11] | Byproduct and excess reagent are easily removed by aqueous wash, suitable for biological applications.[7][8][11] | Higher cost, may be less reactive than DCC without additives.[9] |
Experimental Protocols
Protocol 1: General Solution-Phase Peptide Coupling using DCC/HOBt
This protocol describes a general procedure for coupling an N-protected amino acid with this compound using DCC.
Materials:
-
N-protected amino acid (1.0 eq)
-
This compound (1.0 eq)
-
DCC (1.1 eq)
-
HOBt (1.1 eq)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1N HCl solution, Saturated NaHCO₃ solution, Brine
Procedure:
-
In a dry round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.[4]
-
Add this compound (1.0 eq), followed by the base (NMM or DIPEA, 1.0 eq) to neutralize the salt.[4]
-
Cool the reaction mixture to 0°C in an ice bath while stirring.[4]
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate of DCU will begin to form.[4]
-
Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for 12-18 hours.[13] Monitor completion by TLC or LC-MS.
Protocol 2: Removal of DCU Byproduct by Filtration and Workup
This protocol outlines the steps for isolating the product and removing the DCU byproduct after the coupling reaction.
Procedure:
-
Upon reaction completion, cool the mixture again in an ice bath to maximize DCU precipitation.[13]
-
Set up a Büchner or sintered glass funnel for vacuum filtration.
-
Filter the reaction mixture to remove the precipitated DCU.[13]
-
Wash the collected DCU solid on the filter with a small amount of cold DCM to recover any entrained product.[13]
-
Combine the initial filtrate and the washings. This solution contains the desired peptide.[4]
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[13][18] This removes unreacted starting materials and the base.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[4][13]
-
The crude product can be further purified by recrystallization or silica gel column chromatography as needed.[13]
Visual Workflow
// Edges Reactants -> Cooling; Cooling -> DCC_add; DCC_add -> Stir; Stir -> Filtration; Filtration -> DCU_solid [label=" (discard or wash)"]; Filtration -> Filtrate; Filtrate -> Wash; Wash -> Dry; Dry -> FinalProduct; }
Workflow for DCC coupling and DCU byproduct removal.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. CDI Alternatives- Pros and Cons [blogs.scimplify.com]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
L-Phenylalanine benzyl ester hydrochloride storage and handling to prevent degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper storage and handling of L-Phenylalanine benzyl ester hydrochloride to prevent degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed container at 4°C, protected from moisture.[1] For extended storage periods, some suppliers recommend temperatures as low as -20°C. It is crucial to minimize exposure to atmospheric moisture due to the compound's hygroscopic nature.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be prepared fresh whenever possible. If storage is necessary, aliquots of the solution in a suitable solvent should be stored in tightly sealed vials at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q3: What are the primary degradation pathways for this compound?
A3: The most probable degradation pathway for this compound is the hydrolysis of the benzyl ester bond. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. The hydrolysis results in the formation of L-Phenylalanine and benzyl alcohol.
Q4: What are the visible signs of degradation?
A4: As a white to off-white crystalline solid, any change in color or appearance, such as yellowing or clumping, may indicate degradation or moisture absorption. For solutions, the appearance of precipitates or a change in color could suggest degradation. However, significant degradation can occur without any visible changes, necessitating analytical testing for confirmation.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Difficulty in weighing, clumping of the solid. | The compound is hygroscopic and has absorbed moisture from the atmosphere. | Handle the solid in a controlled environment with low humidity, such as a glove box or a room with a dehumidifier. Work quickly to minimize exposure time. Store the compound in a desiccator containing a suitable drying agent. |
| Inconsistent or unexpected experimental results. | Degradation of the compound due to improper storage or handling. | Verify the purity of your this compound using an appropriate analytical method, such as HPLC (see Experimental Protocols). Prepare fresh solutions for each experiment. Review your storage and handling procedures to ensure they align with the recommendations. |
| Appearance of new peaks in HPLC chromatogram over time. | Degradation of the compound in solution. | This is likely due to the hydrolysis of the benzyl ester. The new peaks could correspond to L-Phenylalanine and benzyl alcohol. Prepare fresh solutions immediately before use. If solutions must be stored, follow the recommended storage conditions (-20°C or -80°C) and minimize the storage duration. |
| Racemization of the chiral center. | Exposure to harsh chemical conditions, such as strong bases or high temperatures during synthesis or workup. | Use mild reaction and purification conditions. Assess the enantiomeric purity of your material using chiral HPLC. |
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | 4°C[1] | Long-term | Store in a tightly sealed container, protected from moisture and light. A desiccator is recommended. |
| Solid | -20°C | Extended long-term | For maximum stability over extended periods. |
| In Solvent | -20°C[1] | Up to 1 month[1] | Aliquot to avoid freeze-thaw cycles. Use an anhydrous solvent. |
| In Solvent | -80°C[1] | Up to 6 months[1] | Preferred for longer-term solution storage. |
Table 2: Potential Degradation Products
| Parent Compound | Degradation Pathway | Primary Degradation Products |
| This compound | Hydrolysis | L-Phenylalanine, Benzyl alcohol |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound and detect its primary degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm and 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B).
Protocol 2: Forced Degradation Study
To understand the stability profile of this compound, a forced degradation study can be performed under various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 70°C in an oven for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples before analysis. Analyze all samples using the stability-indicating HPLC method described in Protocol 1.
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Identify and quantify the degradation products.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Decision tree for handling this compound.
References
Impact of moisture on L-Phenylalanine benzyl ester hydrochloride reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of moisture on the reactivity and stability of L-Phenylalanine benzyl ester hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitivity to moisture a concern?
A1: this compound is a derivative of the amino acid L-phenylalanine, commonly used as a building block in peptide synthesis and in the development of various pharmaceuticals.[1] Its hydrochloride salt form enhances its stability and solubility. However, the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This moisture absorption can lead to chemical degradation, primarily through hydrolysis of the benzyl ester bond, which can impact its purity, reactivity in subsequent synthetic steps, and the overall stability of formulations.
Q2: How does moisture affect the chemical stability of this compound?
A2: Moisture can initiate the hydrolysis of the benzyl ester linkage in this compound. This reaction breaks down the ester into L-Phenylalanine and benzyl alcohol. The presence of water molecules facilitates this degradation, which can be accelerated by factors such as elevated temperatures and pH changes in a non-anhydrous environment. This degradation compromises the integrity of the starting material, potentially leading to lower yields and the formation of impurities in your reaction.
Q3: What are the visible signs that my this compound has been compromised by moisture?
A3: Visual signs of moisture contamination can include a change in the physical appearance of the solid material, such as clumping, caking, or a transition from a crystalline powder to a more granular or even a sticky, semi-liquid state. However, significant degradation can occur before these changes are visible. Therefore, it is crucial to rely on proper storage and handling procedures, as well as analytical testing if moisture exposure is suspected.
Q4: How should I properly store this compound to minimize moisture exposure?
A4: To maintain the integrity of this compound, it should be stored in a tightly sealed, airtight container. The use of desiccants, such as silica gel or molecular sieves, inside the primary or secondary packaging is highly recommended to absorb any ambient moisture. For long-term storage, it is advisable to keep the container in a controlled, low-humidity environment, such as a desiccator or a dry box. Storage at reduced temperatures (e.g., 2-8°C) can also help to slow down potential degradation reactions.
Q5: What initial steps should I take if I suspect my compound has been exposed to moisture?
A5: If you suspect moisture exposure, it is recommended to first visually inspect the material for any physical changes. Subsequently, you should consider performing an analytical test to determine the water content, such as Karl Fischer titration. Depending on the requirements of your experiment, you may also need to re-evaluate the purity of the material using techniques like HPLC to quantify the parent compound and any degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or formation of unexpected byproducts. | Degradation of this compound due to moisture exposure. | 1. Verify the integrity of your starting material. If moisture exposure is suspected, perform a purity analysis (e.g., HPLC) and water content determination (Karl Fischer titration). 2. Ensure all solvents and reagents used in the reaction are anhydrous. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress. |
| Difficulty in achieving complete dissolution or observing insolubles in the reaction mixture. | The presence of L-Phenylalanine, a hydrolysis product, which has different solubility characteristics. | 1. Confirm the identity of the insoluble material. L-Phenylalanine has limited solubility in many organic solvents. 2. If hydrolysis is confirmed, obtain a fresh, uncompromised lot of this compound. |
| Physical changes in the stored material (e.g., clumping, stickiness). | Significant moisture absorption from the atmosphere. | 1. Discard the compromised material as its purity is questionable. 2. Review your storage procedures. Ensure containers are airtight and stored in a desiccator with a fresh desiccant. |
| Gradual decrease in the purity of the starting material over time as per routine QC checks. | Inadequate long-term storage conditions leading to slow hydrolysis. | 1. Re-evaluate your storage environment. Consider storage in a controlled humidity environment or a freezer for long-term stability. 2. Aliquot the material into smaller, single-use quantities to avoid repeated opening and closing of the main container. |
Data Presentation
The hygroscopicity of a substance can be classified based on its moisture sorption properties. The European Pharmacopoeia provides a standardized classification system based on the percentage increase in mass after storage at a specific relative humidity (RH) and temperature. While specific data for this compound is not publicly available, the following table illustrates the general classification that can be determined through experimental testing.
Table 1: Hygroscopicity Classification of Pharmaceutical Solids
| Classification | Mass Increase (% w/w) at 25°C and 80% RH for 24 hours |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
Source: Adapted from the European Pharmacopoeia guidelines.[2][3][4][5]
Experimental Protocols
Protocol: Forced Degradation Study to Assess Moisture-Induced Hydrolysis of this compound
This protocol outlines a general procedure for conducting a forced degradation study to investigate the impact of humidity on the stability of this compound.
Objective: To determine the degradation pathway and kinetics of this compound under elevated humidity conditions.
Materials:
-
This compound
-
Controlled humidity and temperature stability chamber
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
Analytical balance
-
Glass vials with airtight seals
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into several individual, pre-weighed glass vials.
-
Prepare a control sample by keeping one vial tightly sealed in a desiccator at room temperature.
-
-
Stress Conditions:
-
Time Points:
-
Withdraw individual vials from the stability chamber at predetermined time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
-
Sample Analysis:
-
Immediately after removal from the chamber, seal the vial and allow it to return to room temperature.
-
Accurately weigh the vial to determine the mass gain due to moisture absorption.
-
Dissolve the contents of each vial in a known volume of a suitable solvent (e.g., a mixture of water and acetonitrile) to achieve a final concentration of approximately 1 mg/mL.
-
Analyze the prepared solutions by a validated stability-indicating HPLC method.
-
-
HPLC Method (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm or another suitable wavelength determined by UV scan.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
-
Data Analysis:
-
Quantify the peak area of the parent this compound and any degradation products at each time point.
-
Calculate the percentage of degradation over time.
-
Identify potential degradation products by comparing their retention times with those of known standards (e.g., L-Phenylalanine and benzyl alcohol) or by using HPLC-MS.
-
Visualizations
Caption: Impact of Moisture on this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. researchgate.net [researchgate.net]
- 4. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. Development of forced degradation and stability indicating studies of drugs-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize diketopiperazine formation with L-Phenylalanine benzyl ester hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize diketopiperazine (DKP) formation when working with L-Phenylalanine benzyl ester hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem when using this compound?
A1: Diketopiperazine (DKP) formation is a common side reaction in peptide synthesis where a dipeptide ester cyclizes to form a stable six-membered ring, cleaving the peptide from the resin in solid-phase synthesis or leading to chain termination in solution-phase synthesis. When coupling an amino acid to L-Phenylalanine benzyl ester, the resulting dipeptide is susceptible to this intramolecular cyclization, leading to the formation of a cyclo(X-Phe) DKP. This side reaction reduces the yield of the desired peptide and introduces a significant impurity that can be difficult to remove.
Q2: What is the underlying mechanism of DKP formation?
A2: The mechanism involves a nucleophilic attack by the free N-terminal amine of the dipeptide ester on the carbonyl carbon of the phenylalanine benzyl ester. This intramolecular aminolysis results in the formation of the cyclic diketopiperazine and the release of benzyl alcohol. The reaction is base-catalyzed, as the free amine is the reactive species.
Q3: Which factors primarily influence the rate of DKP formation with L-Phenylalanine benzyl ester?
A3: Several factors significantly impact the rate of DKP formation:
-
Amino Acid Sequence: The identity of the N-terminal amino acid coupled to phenylalanine plays a crucial role. Amino acids with less steric hindrance, such as glycine and alanine, are more prone to DKP formation. Proline at the second position is particularly notorious for inducing rapid cyclization.
-
Base: The presence and strength of the base used for neutralization of the hydrochloride salt or for deprotection steps in solid-phase peptide synthesis (SPPS) are critical. Stronger bases and higher concentrations can accelerate DKP formation.
-
Temperature: Higher reaction temperatures increase the rate of DKP formation.
-
Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF and DMSO can facilitate the cyclization.
-
Reaction Time: Prolonged reaction times, especially after the formation of the dipeptide with a free N-terminal amine, increase the likelihood of DKP formation.
Troubleshooting Guides
Issue 1: Low yield of the target peptide and a major byproduct detected by LC-MS with a mass corresponding to a cyclic dipeptide.
-
Possible Cause: Significant diketopiperazine (DKP) formation has occurred.
-
Solutions:
-
Optimize Reaction Temperature: Lowering the temperature of the coupling and any subsequent steps where the dipeptide ester is exposed to basic conditions can significantly reduce the rate of DKP formation.
-
Choice of Base: If a base is required for neutralization, use a sterically hindered and weaker base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in stoichiometric amounts. Avoid excess base.
-
Minimize Reaction Time: Reduce the time the dipeptide ester is exposed to conditions that favor cyclization. Monitor the coupling reaction closely and proceed to the next step as soon as it is complete.
-
In Situ Acylation: Immediately after the formation of the dipeptide, introduce the next activated amino acid in the sequence. This "in situ acylation" traps the nucleophilic amine before it can cyclize.
-
Issue 2: The extent of DKP formation varies between experiments, even with the same protocol.
-
Possible Cause: Inconsistent reaction conditions, such as temperature fluctuations or variations in the quality and amount of reagents.
-
Solutions:
-
Strict Temperature Control: Use an ice bath or a cryostat to maintain a consistent and low temperature during critical steps.
-
Precise Reagent Dispensing: Use calibrated equipment to ensure accurate and consistent amounts of base and coupling reagents are used in every reaction.
-
High-Quality Reagents: Use fresh, high-quality solvents and reagents to avoid impurities that might catalyze the side reaction.
-
Data Presentation
Table 1: Effect of Temperature on Diketopiperazine (DKP) Formation
| Temperature (°C) | Reaction Time (h) | Approximate % DKP Formation |
| 0 | 4 | < 5% |
| Room Temperature (~25) | 4 | 15-30% |
| 40 | 2 | > 50% |
Note: Data is generalized from kinetic studies of similar dipeptide esters and serves as an illustrative guide. Actual percentages may vary based on the specific N-terminal amino acid, solvent, and base used.
Table 2: Influence of Base on Diketopiperazine (DKP) Formation
| Base | Equivalents | Approximate % DKP Formation |
| N,N-Diisopropylethylamine (DIEA) | 1.1 | 5-10% |
| Triethylamine (TEA) | 1.1 | 10-20% |
| Piperidine (20% in DMF) | - (SPPS Deprotection) | High (>50% for susceptible sequences) |
Note: Data is compiled from studies on solid-phase peptide synthesis and solution-phase couplings. The use of piperidine is particularly relevant for SPPS and highlights its strong catalytic effect on DKP formation.
Experimental Protocols
Protocol 1: Minimized DKP Formation in Solution-Phase Coupling to this compound
This protocol describes the coupling of an N-Boc protected amino acid to this compound using EDC/HOBt with conditions optimized to reduce DKP formation.
Materials:
-
N-Boc-amino acid (1.0 eq)
-
This compound (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)
Procedure:
-
Neutralization of Amine: In a round-bottom flask, suspend this compound in anhydrous DCM. Cool the suspension to 0 °C in an ice bath. Add DIEA dropwise while stirring and continue to stir at 0 °C for 15 minutes.
-
Activation of Carboxylic Acid: In a separate flask, dissolve the N-Boc-amino acid and HOBt in anhydrous DCM (or a minimal amount of DMF if necessary). Cool the solution to 0 °C.
-
Coupling Reaction: Add the EDC to the solution of the N-Boc-amino acid and HOBt. Stir for 5 minutes at 0 °C to pre-activate the acid.
-
Addition and Reaction: Transfer the activated acid solution to the cold suspension of the neutralized L-Phenylalanine benzyl ester.
-
Monitoring: Allow the reaction to proceed at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Dilute with DCM and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide ester by flash column chromatography on silica gel.
Visualizations
Caption: Mechanism of Diketopiperazine (DKP) Formation.
Caption: Troubleshooting Workflow for Minimizing DKP Formation.
Caption: Decision Tree for Selecting Coupling Strategy.
Validation & Comparative
A Comparative Guide to HPLC and Alternative Methods for Purity Determination of L-Phenylalanine Benzyl Ester Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. L-Phenylalanine benzyl ester hydrochloride, a key building block in peptide synthesis and pharmaceutical development, is no exception. Its chemical and stereochemical purity can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the robust purity assessment of this compound, supported by detailed experimental protocols and performance data.
Introduction to Purity Analysis of this compound
The purity assessment of this compound encompasses two critical aspects:
-
Chemical Purity: The identification and quantification of impurities other than the stereoisomer, such as starting materials (L-phenylalanine, benzyl alcohol), by-products of synthesis, and degradation products.
-
Enantiomeric Purity: The determination of the percentage of the desired L-enantiomer and the detection of the unwanted D-enantiomer.
This guide will delve into the primary analytical techniques used for both aspects of purity analysis, with a focus on HPLC as the cornerstone method.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is the most widely employed technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Both reversed-phase and chiral chromatography modes are essential for a comprehensive purity profile.
Reversed-Phase HPLC (RP-HPLC) for Chemical Purity
Reversed-phase HPLC is the workhorse for separating and quantifying chemical impurities. A typical stability-indicating RP-HPLC method is designed to separate the main component from its potential degradation products and process-related impurities.[1]
Experimental Protocol: RP-HPLC
| Parameter | Condition |
| Chromatographic System | HPLC with UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient Elution | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL. |
Expected Performance:
This method is expected to provide good separation of this compound from more polar impurities, such as L-phenylalanine, and less polar impurities, such as benzyl alcohol and certain synthesis by-products. The use of TFA helps to achieve sharp peaks for the amine-containing analyte. The low UV wavelength is necessary due to the limited chromophore of the molecule.
Chiral HPLC for Enantiomeric Purity
The control of stereochemical purity is critical, as the biological activity of the two enantiomers can differ significantly. Chiral HPLC is the gold standard for the direct separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for this purpose.[2][3]
Experimental Protocol: Chiral HPLC
| Parameter | Condition |
| Chromatographic System | HPLC with UV detector |
| Column | Chiralcel AD-H (4.6 x 250 mm, 5 µm) or similar amylose-based CSP |
| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 80:20 v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. |
Expected Performance:
This method is expected to provide baseline resolution of the L- and D-enantiomers of Phenylalanine benzyl ester. The addition of a small amount of a basic modifier like diethylamine can improve peak shape and resolution for amine-containing compounds.
Alternative Analytical Techniques
While HPLC is the primary technique, other methods offer advantages in terms of speed, resolution, or different selectivity.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for the analysis of polar compounds that are poorly retained in reversed-phase chromatography.[4] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Principle: HILIC separates analytes based on their partitioning between a water-enriched layer on the surface of the polar stationary phase and the bulk mobile phase. This allows for the retention of polar compounds like this compound without the need for derivatization.
Expected Performance: HILIC can offer better retention and different selectivity for polar impurities compared to RP-HPLC. It is also compatible with mass spectrometry, which can aid in the identification of unknown impurities.
Ultra-Performance Convergence Chromatography (UPC²) / Supercritical Fluid Chromatography (SFC)
UPC², a form of SFC, utilizes compressed carbon dioxide as the primary mobile phase, often with a small amount of an organic co-solvent. It is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency than normal-phase HPLC.
Experimental Protocol: Chiral UPC² (based on a method for Phenylalanine Methyl Esters)
| Parameter | Condition |
| Chromatographic System | ACQUITY UPC² System with PDA detector |
| Column | CHIRALPAK ID (4.6 x 100 mm, 3 µm) |
| Mobile Phase A | CO₂ |
| Mobile Phase B | Methanol with 0.1% Ammonium Hydroxide |
| Isocratic Conditions | 90% A, 10% B |
| Flow Rate | 1.5 mL/min |
| Back Pressure | 2500 psi |
| Column Temperature | 40 °C |
| Detection | UV 210 nm |
| Injection Volume | 4 µL |
| Sample Preparation | Dissolve the sample in isopropanol to a concentration of 1 mg/mL. |
Expected Performance: This method is expected to provide rapid and high-resolution separation of the enantiomers of this compound, with significantly shorter run times compared to traditional chiral HPLC.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the discussed analytical techniques for the purity analysis of this compound.
| Feature | Reversed-Phase HPLC | Chiral HPLC | HILIC | Chiral UPC²/SFC |
| Primary Application | Chemical Purity | Enantiomeric Purity | Chemical Purity (polar compounds) | Enantiomeric Purity |
| Principle | Partitioning between a non-polar stationary phase and a polar mobile phase. | Differential interaction with a chiral stationary phase. | Partitioning into a water-enriched layer on a polar stationary phase. | Partitioning in a supercritical fluid mobile phase with a chiral stationary phase. |
| Sample Preparation | Minimal; dissolution in a suitable solvent. | Minimal; dissolution in the mobile phase. | Minimal; dissolution in a solvent compatible with the mobile phase. | Minimal; dissolution in a suitable organic solvent. |
| Analysis Time | 15-30 minutes | 10-25 minutes | 10-20 minutes | 2-10 minutes |
| Resolution | Good for chemical impurities. | Excellent for enantiomers. | Good for polar compounds, offering different selectivity than RP-HPLC. | Excellent for enantiomers, often superior to HPLC. |
| Sensitivity | Moderate to high with UV detection. | Moderate to high with UV detection. | Moderate to high with UV or MS detection. | High with UV or MS detection. |
| Advantages | Robust, widely available, good for stability-indicating methods. | Direct enantiomer separation, highly reliable. | Good for polar analytes, MS compatible. | Fast analysis, high throughput, reduced solvent consumption. |
| Limitations | Poor retention of very polar compounds. | Longer analysis times than UPC². | Can have longer equilibration times. | Requires specialized instrumentation. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the purity assessment of this compound.
Conclusion
The purity of this compound can be reliably determined using a combination of analytical techniques. A robust quality control strategy should employ both a stability-indicating reversed-phase HPLC method for chemical purity and a chiral HPLC method for enantiomeric purity. For high-throughput environments, chiral UPC²/SFC presents a compelling alternative for rapid enantiomeric purity assessment. The choice of the most suitable method will depend on the specific requirements of the analysis, including the nature of potential impurities, the need for high throughput, and the availability of instrumentation. By employing the appropriate analytical tools, researchers and drug developers can ensure the quality and consistency of this critical building block, ultimately contributing to the development of safe and effective pharmaceuticals.
References
A Comparative Guide to the ¹H NMR Characterization of L-Phenylalanine Benzyl Ester Hydrochloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and drug development, the precise characterization of amino acid derivatives is paramount. L-Phenylalanine benzyl ester hydrochloride and its analogues are crucial building blocks, and their structural integrity directly impacts the quality and efficacy of the final therapeutic products. Among the array of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for elucidating molecular structure. This guide provides a comparative analysis of the ¹H NMR characteristics of this compound and its common derivatives, supported by experimental data and protocols. Furthermore, it benchmarks ¹H NMR against alternative analytical methods, offering a comprehensive overview for researchers in the field.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for this compound and its derivatives. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The multiplicity of each signal (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) and coupling constants (J) in Hertz (Hz) are also provided.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| This compound | Aromatic (10H) | ~7.30-7.45 | m | - | DMSO-d₆ |
| Benzyl CH₂ (2H) | ~5.15 | s | - | DMSO-d₆ | |
| α-CH (1H) | ~4.30 | t | ~7.5 | DMSO-d₆ | |
| β-CH₂ (2H) | ~3.10-3.25 | m | - | DMSO-d₆ | |
| NH₃⁺ (3H) | ~8.60 | br s | - | DMSO-d₆ | |
| L-Phenylalanine Methyl Ester Hydrochloride [1] | Aromatic (5H) | 7.28-7.45 | m | - | D₂O |
| α-CH (1H) | 4.42 | dd | 5.2, 7.4 | D₂O | |
| Methyl (3H) | 3.82 | s | - | D₂O | |
| β-CH₂ (2H) | 3.21-3.34 | m | 14.6, 5.2, 7.4 | D₂O | |
| N-Boc-L-Phenylalanine | Aromatic (5H) | 7.15-7.30 | m | - | CDCl₃ |
| NH (1H) | ~5.00 | d | ~8.0 | CDCl₃ | |
| α-CH (1H) | ~4.60 | m | - | CDCl₃ | |
| β-CH₂ (2H) | ~3.10 | d | ~6.0 | CDCl₃ | |
| Boc (9H) | ~1.40 | s | - | CDCl₃ |
Note: The ¹H NMR data for this compound is predicted based on analogous structures due to the limited availability of experimentally derived public data.
Experimental Protocols
Accurate and reproducible ¹H NMR data acquisition is contingent on meticulous sample preparation and appropriate instrument parameters.
Sample Preparation
-
Weighing: Accurately weigh 1-5 mg of the amino acid ester hydrochloride salt.
-
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts. For hydrochloride salts, DMSO-d₆ is often preferred due to its ability to dissolve the sample and the presence of the labile NH₃⁺ protons.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. If necessary, brief sonication can be employed.
-
Standard: An internal standard, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer to provide a reference signal at 0 ppm.
¹H NMR Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for obtaining well-resolved spectra.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
-
Spectral Width: A spectral width of approximately 12-15 ppm is appropriate.
-
¹H NMR Analysis Workflow
The following diagram illustrates the typical workflow for the ¹H NMR characterization of this compound and its derivatives.
References
A Head-to-Head Battle in Peptide Synthesis: L-Phenylalanine Benzyl Ester vs. Methyl Ester
For researchers, scientists, and drug development professionals navigating the intricate world of peptide synthesis, the choice of protecting groups is a critical decision that profoundly impacts yield, purity, and the overall efficiency of the synthetic strategy. Among the most common choices for carboxyl-group protection of L-Phenylalanine are the benzyl and methyl esters. This guide provides an in-depth, objective comparison of L-Phenylalanine benzyl ester hydrochloride and L-Phenylalanine methyl ester hydrochloride, supported by experimental data, to aid in the selection of the optimal building block for your research.
At the heart of peptide synthesis lies the strategic protection and deprotection of reactive functional groups to ensure the formation of the correct amide bond. The choice between a benzyl and a methyl ester for the C-terminus of L-Phenylalanine hinges on the desired deprotection method and its compatibility with the overall synthetic scheme, particularly the choice of the N-terminal protecting group.
Key Differences in Deprotection Strategies
The primary distinction between the benzyl and methyl esters lies in their deprotection conditions. Methyl esters are typically removed via saponification, a basic hydrolysis reaction using a reagent like sodium hydroxide (NaOH).[1] While effective, this method can sometimes lead to side reactions, including racemization, especially in sensitive sequences.[2]
In contrast, benzyl esters offer greater flexibility due to an additional deprotection pathway: catalytic hydrogenolysis.[1] This mild method, employing hydrogen gas and a palladium catalyst, allows for the selective removal of the benzyl group without affecting many other protecting groups, a crucial feature for orthogonal protection strategies in complex peptide synthesis.[3] This orthogonality is particularly advantageous when using acid-labile N-terminal protecting groups like Boc (tert-butoxycarbonyl).
Performance in Dipeptide Synthesis: A Comparative Look
For instance, the synthesis of N-acetyl-L-prolyl-L-phenylalanine methyl ester has been reported with yields in the range of 80-90%.[4] Similarly, the synthesis of N-Cbz-glycyl-L-phenylalanine-benzyl ester has been achieved with a 90% yield.[5] These examples highlight that high coupling efficiency is attainable with both protecting groups.
Potential Side Reactions: A Critical Consideration
A crucial aspect of peptide synthesis is minimizing side reactions that can lead to impurities and lower yields.
Racemization: The risk of racemization, or the loss of stereochemical integrity at the alpha-carbon, is a significant concern. Saponification of methyl esters can increase the risk of racemization.[2] While racemization can also occur with benzyl esters, the milder conditions of hydrogenolysis for deprotection are generally considered to be less prone to causing this side reaction.
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a stable six-membered ring called a diketopiperazine. This side reaction can be influenced by the nature of the amino acid residues and the reaction conditions. While not exclusively linked to one type of ester, the choice of base and solvent during coupling and deprotection can play a significant role.[6]
Premature Cleavage: In solid-phase peptide synthesis, the presence of a benzyl ester can sometimes lead to premature cleavage of the peptide chain from the resin support.[7]
Physicochemical Properties
The physical properties of the starting materials can also influence their handling and use in synthesis.
| Property | This compound | L-Phenylalanine Methyl Ester Hydrochloride |
| Molecular Weight | 291.77 g/mol | 215.68 g/mol |
| Appearance | White to off-white solid[8] | White solid[9] |
| Solubility | Soluble in DMSO[8] | Soluble in water[9] |
Experimental Protocols
Below are representative experimental protocols for the synthesis of a dipeptide using both L-Phenylalanine benzyl ester and methyl ester.
Protocol 1: Synthesis of a Dipeptide using L-Phenylalanine Methyl Ester Hydrochloride
This protocol is adapted from the synthesis of N-acetyl-L-prolyl-L-phenylalanine methyl ester.[4]
Materials:
-
N-acetyl-L-proline
-
L-Phenylalanine methyl ester hydrochloride
-
Isobutylchloroformate
-
N-methylmorpholine (NMM)
-
Chloroform
-
0.2 N HCl
-
1% NaHCO₃ solution
-
Anhydrous magnesium sulfate
-
Ether
Procedure:
-
Dissolve N-acetyl-L-proline (1.0 eq) in chloroform and cool to -20°C.
-
Add N-methylmorpholine (1.0 eq) and isobutylchloroformate (1.1 eq).
-
Stir the mixture at -20°C for 10 minutes.
-
Add L-Phenylalanine methyl ester hydrochloride (1.0 eq) as a solid, followed quickly by another portion of N-methylmorpholine (1.0 eq).
-
Stir the mixture at -20°C for at least 45 minutes.
-
Allow the reaction to warm to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with two portions of 0.2 N HCl and two portions of 1% NaHCO₃ solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain an oil.
-
Crystallize the product from ether and collect the white crystals by vacuum filtration.
Protocol 2: Synthesis of a Dipeptide using L-Phenylalanine Benzyl Ester
This protocol is based on the synthesis of N-Cbz-glycyl-L-phenylalanine-benzyl ester.[5]
Materials:
-
N-Cbz-glycine
-
L-Phenylalanine benzyl ester
-
Methoxy acetylene
-
Ethyl acetate
-
Soda solution
-
1 N HCl solution
Procedure:
-
Mix equimolar quantities of N-Cbz-glycine and L-Phenylalanine benzyl ester in ethyl acetate.
-
Add 1.3 moles of methoxy acetylene.
-
Heat the mixture at 60°C for 1 hour.
-
Add more ethyl acetate, cool the mixture, and wash successively with soda solution, water, 1 N HCl solution, and water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain an oil.
-
Recrystallize the product from ethyl acetate to obtain crystals.
Visualizing the Workflow and Deprotection Pathways
To better illustrate the processes involved, the following diagrams outline the general workflow for dipeptide synthesis and the distinct deprotection pathways for methyl and benzyl esters.
Conclusion: Making the Right Choice
The selection between this compound and its methyl ester counterpart is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the peptide being synthesized.
Choose this compound when:
-
Orthogonality is key: Your synthetic strategy involves protecting groups that are sensitive to basic conditions, making the mild hydrogenolysis deprotection of the benzyl ester highly advantageous.
-
Minimizing racemization is a top priority: The gentle nature of catalytic hydrogenolysis can reduce the risk of epimerization.
-
Working with complex peptides: The flexibility of deprotection conditions is beneficial for multi-step syntheses of longer or more complex peptides.
Choose L-Phenylalanine Methyl Ester Hydrochloride when:
-
A simple, cost-effective approach is desired: The reagents for saponification are generally less expensive than those for catalytic hydrogenolysis.
-
The peptide sequence is not particularly sensitive to base-induced side reactions.
-
Orthogonality to acid-labile groups is the primary concern, and basic deprotection is acceptable.
Ultimately, a careful consideration of the overall synthetic plan, including the nature of other protecting groups, the length and sequence of the peptide, and the potential for side reactions, will guide the discerning researcher to the optimal choice for their specific application.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. nbinno.com [nbinno.com]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
- 6. peptide.com [peptide.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rsc.org [rsc.org]
A Comparative Guide to Boc vs. Fmoc Solid-Phase Peptide Synthesis for Peptides Containing L-Phenylalanine
For researchers, scientists, and drug development professionals, the strategic selection of a solid-phase peptide synthesis (SPPS) methodology is paramount to achieving high-purity, high-yield peptide products. The two dominant strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), offer distinct chemical approaches with specific advantages and disadvantages. This guide provides an objective comparison of the Boc and Fmoc strategies, with a focus on the synthesis of peptides incorporating L-Phenylalanine.
While L-Phenylalanine benzyl ester hydrochloride is a valuable building block in solution-phase peptide synthesis, its direct application in SPPS is uncommon.[1][2] For SPPS, the standard starting material is the Nα-protected amino acid, such as Boc-L-Phenylalanine or Fmoc-L-Phenylalanine, which is then coupled to a solid support resin. This compound would require Nα-protection and subsequent de-esterification of the benzyl group prior to its use as a carboxylic acid in standard SPPS protocols.
Core Principles: A Tale of Two Orthogonal Chemistries
The fundamental distinction between the Boc and Fmoc strategies lies in their orthogonal protection schemes, which dictate the chemical environments used for deprotection of the temporary Nα-protecting group and the final cleavage of the peptide from the resin, along with the removal of permanent side-chain protecting groups.[3][4]
Boc Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-amino protection.[2] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA).[5] Side-chain protecting groups are generally benzyl-based and require a strong acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[4][6] This reliance on graduated acid lability means the scheme is not truly orthogonal.[7]
Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc group for Nα-protection.[8] This group is readily cleaved by a secondary amine, most commonly piperidine.[1] The side-chain protecting groups are acid-labile (e.g., tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[3] This represents a truly orthogonal system, as the temporary and permanent protecting groups are removed by chemically distinct mechanisms.[1][4]
Performance Comparison: Boc vs. Fmoc for Phenylalanine-Containing Peptides
The choice between Boc and Fmoc SPPS can significantly impact the synthesis of peptides containing residues like L-Phenylalanine. While phenylalanine's benzyl side chain does not require protection, the overall chemical environment of the synthesis can affect yield and purity, especially in longer or more complex sequences.
| Parameter | Boc Strategy | Fmoc Strategy | Rationale & Considerations |
| Crude Purity | Generally lower for routine peptides. May be higher for hydrophobic sequences.[9] | Generally higher due to milder deprotection conditions.[9] | Fmoc's mild, base-catalyzed deprotection minimizes side reactions. Boc's harsh, repetitive acid treatment can lead to side-product formation.[1] For hydrophobic peptides, the protonated N-terminus in Boc-SPPS can disrupt aggregation. |
| Overall Yield | Can be higher for aggregation-prone or long hydrophobic sequences. | High coupling yields, often exceeding 99% for standard peptides.[3] | Aggregation during Fmoc-SPPS can lead to incomplete coupling and lower yields. The acidic conditions of Boc-SPPS can improve solvation of such sequences. |
| Reagent Safety | Requires handling of highly corrosive and toxic anhydrous HF.[6][8] | Uses TFA for final cleavage, which is less hazardous than HF, but still requires care.[8] | The need for specialized HF-resistant apparatus for Boc cleavage is a significant drawback.[6] |
| Automation | More complex to automate due to the corrosive nature of reagents.[3] | Readily amenable to automation, which has contributed to its widespread adoption.[3][9] | The milder and more compatible chemistry of the Fmoc strategy simplifies the engineering of automated synthesizers. |
| Cost | Boc-protected amino acids are generally less expensive. Solvents like DCM are also cost-effective.[9] | Fmoc-protected amino acids are typically more expensive, though prices have become more competitive.[9] | While initial reagent costs for Boc may be lower, the higher purity from Fmoc synthesis can reduce downstream purification costs, potentially improving overall cost-effectiveness.[9] |
| Side Reactions | Risk of t-butylation of sensitive residues (Trp, Met, Cys) from carbocations formed during Boc deprotection.[7] | Diketopiperazine formation at the dipeptide stage, especially with Proline. Aspartimide formation with Aspartic acid. | Scavengers are used in Boc deprotection to minimize t-butylation.[7] Specific resins and coupling strategies can mitigate side reactions in Fmoc synthesis. |
Visualizing the Synthesis Workflows
The cyclical nature of both SPPS strategies can be visualized to better understand the workflow for adding each amino acid, including L-Phenylalanine.
Experimental Protocols
The following are generalized protocols for the manual synthesis of a model tripeptide, H-Gly-Phe-Ala-NH2, to illustrate the practical differences between the two strategies.
Protocol 1: Boc-SPPS of H-Gly-Phe-Ala-NH2
This protocol uses a MBHA resin to yield a C-terminal amide upon cleavage.
1. Resin Preparation:
-
Swell 1g of MBHA resin (e.g., 0.5 mmol/g substitution) in dichloromethane (DCM) for 1 hour in a reaction vessel.
-
Drain the DCM.
2. First Amino Acid Coupling (Boc-Ala-OH):
-
Couple Boc-L-Alanine (3 equivalents) to the resin using a standard coupling agent like DCC/HOBt or HBTU in DMF/DCM for 2-4 hours.
-
Monitor coupling completion with a Kaiser test (should be negative).
-
Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin.
3. Peptide Chain Elongation Cycle (for Phe, then Gly):
- Deprotection:
- Wash the resin with DCM (3x).
- Treat the resin with 50% TFA in DCM for 2 minutes and drain.[5]
- Add fresh 50% TFA in DCM and agitate for 20-25 minutes.[5]
- Drain and wash the resin with DCM (3x), Isopropanol (2x), and DCM (3x).[5]
- Neutralization:
- Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes and drain. Repeat once.
- Wash the resin with DCM (5x).
- Coupling (Boc-Phe-OH or Boc-Gly-OH):
- In a separate vial, dissolve the next Boc-protected amino acid (3 eq.) and an activator (e.g., HBTU, 2.9 eq.) in DMF. Add DIEA (6 eq.).
- Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Monitor reaction completion with a Kaiser test.
- Wash the resin with DMF (3x) and DCM (3x).
- Repeat this cycle for the final amino acid (Boc-Gly-OH).
4. Final Cleavage and Deprotection:
-
WARNING: This procedure uses anhydrous HF and must be performed by trained personnel in a specialized apparatus.[6]
-
Dry the peptide-resin under vacuum.
-
Place the resin in an HF-resistant reaction vessel with a scavenger, such as anisole.
-
Cool the vessel and distill anhydrous HF (approx. 10 mL per gram of resin) into it.[5]
-
Stir the reaction at 0°C for 45-60 minutes.[5]
-
Evaporate the HF under vacuum.
5. Peptide Precipitation and Purification:
-
Suspend the resin and cleaved peptide in cold diethyl ether to precipitate the product.
-
Filter to collect the crude peptide and wash with more cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide via reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Fmoc-SPPS of H-Gly-Phe-Ala-NH2
This protocol uses a Rink Amide resin to yield a C-terminal amide upon cleavage.
1. Resin Preparation:
-
Swell 1g of Rink Amide resin (e.g., 0.5 mmol/g substitution) in DMF for 1 hour in a reaction vessel.
-
Drain the DMF.
2. Initial Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
3. First Amino Acid Coupling (Fmoc-Ala-OH):
-
In a separate vial, pre-activate Fmoc-L-Alanine (3 eq.) with a coupling agent (e.g., HCTU, 2.9 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (5x).
4. Peptide Chain Elongation Cycle (for Phe, then Gly):
- Deprotection:
- Add 20% piperidine in DMF and agitate for 5 minutes. Drain.
- Add fresh 20% piperidine in DMF and agitate for 15 minutes.
- Drain and wash the resin with DMF (5-7 times).
- Coupling (Fmoc-Phe-OH or Fmoc-Gly-OH):
- Pre-activate the next Fmoc-protected amino acid (3 eq.) as in step 3.
- Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
- Monitor reaction completion.
- Wash the resin with DMF (5x).
- Repeat this cycle for the final amino acid (Fmoc-Gly-OH).
5. Final Cleavage and Deprotection:
-
After the final coupling, perform a final Fmoc deprotection (as in step 4a) and wash the resin thoroughly with DMF, followed by DCM.
-
Dry the resin under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
6. Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate into a clean tube.
-
Add the TFA solution dropwise to a large volume of cold diethyl ether to precipitate the peptide.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide via RP-HPLC.
Conclusion: Selecting the Optimal Strategy
Both Boc and Fmoc SPPS are powerful methods for synthesizing peptides. The choice between them is dictated by the specific peptide sequence, desired purity, available equipment, and safety considerations.
The Fmoc strategy has become the predominant method for routine peptide synthesis due to its milder reaction conditions, which generally result in higher purity crude products and are compatible with a wider range of sensitive functionalities.[3] Its amenability to automation has also been a major factor in its widespread adoption.[3]
The Boc strategy , while requiring more hazardous reagents and specialized equipment, remains a valuable tool, particularly for the synthesis of long and difficult hydrophobic sequences that are prone to aggregation.[3] For certain large-scale industrial productions with well-established protocols, Boc chemistry continues to be an economically viable option.[9]
Ultimately, a thorough understanding of the chemical principles and practical considerations of both Boc and Fmoc SPPS will enable the researcher to make an informed decision and successfully synthesize the desired peptide target.
References
- 1. nbinno.com [nbinno.com]
- 2. L -Phenylalanine benzyl ester = 99.0 AT 2462-32-0 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. peptide.com [peptide.com]
- 6. rsc.org [rsc.org]
- 7. asianpubs.org [asianpubs.org]
- 8. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
- 9. derpharmachemica.com [derpharmachemica.com]
Benzyl Ester Protection: A Superior Strategy for Carboxylic Acid Shielding in Complex Synthesis
In the intricate world of chemical synthesis, particularly in pharmaceutical development and peptide chemistry, the judicious selection of protecting groups is paramount to achieving high yields and purity. Among the arsenal of carboxyl protecting groups, the benzyl ester stands out for its unique combination of stability and mild, selective cleavage. This guide provides an objective comparison of benzyl ester protection with other common alternatives, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.
The Advantage of Orthogonality
The primary advantage of the benzyl ester lies in its orthogonal deprotection strategy. Unlike methyl, ethyl, and silyl esters, which are typically cleaved under acidic or basic conditions, the benzyl ester is most commonly removed by catalytic hydrogenolysis.[1][2] This mild, neutral condition allows for the selective deprotection of the carboxylic acid in the presence of acid- or base-labile functional groups, a crucial feature in the synthesis of complex molecules.[1][3]
This orthogonality is particularly valuable in Solid-Phase Peptide Synthesis (SPPS), especially within the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy. The benzyl ester C-terminal protecting group remains intact during the repetitive mild acid treatments required to remove the N-terminal Boc group, ensuring the integrity of the growing peptide chain.[4]
Comparative Stability of Carboxyl Protecting Groups
The choice of a protecting group is dictated by its stability towards various reaction conditions anticipated in a synthetic route. Benzyl esters exhibit broad stability, making them a robust choice for multi-step syntheses.
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., LiOH, K2CO3) | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Benzyl Ester | Stable (mild acid), Labile (strong acid)[5] | Generally Stable[5] | Labile [5][6] |
| Methyl Ester | Stable (mild acid), Labile (strong acid)[5] | Labile[5][7] | Stable[5] |
| Ethyl Ester | Stable (mild acid), Labile (strong acid)[8] | Labile[9] | Stable |
| Silyl Ester | Labile[5] | Labile[5] | Stable[5] |
Quantitative Comparison of Protection and Deprotection Methods
The efficiency of both the introduction and removal of a protecting group is a critical factor in overall synthetic yield. The following tables summarize typical experimental conditions and yields for the formation and cleavage of common carboxyl protecting groups.
Protection Methods
| Protecting Group | Reagents | Solvent | Temperature | Time | Typical Yield (%) |
| Benzyl Ester | Benzyl alcohol, TsOH | Toluene | Reflux | 24 h | 67-98%[6][10] |
| Methyl Ester | Diazomethane (CH₂N₂) | Ether, MeOH | Room Temp. | 1-90 min | 84-100%[7] |
| Ethyl Ester | Ethanol, H₂SO₄ | N/A | Reflux | N/A | High |
| Silyl Ester | R₃SiCl, Imidazole | DMF | Room Temp. | N/A | High |
Deprotection Methods
| Protecting Group | Reagents | Solvent | Temperature | Time | Typical Yield (%) |
| Benzyl Ester | H₂, 10% Pd/C | MeOH or EtOAc | Room Temp. | 5 h - Overnight | 99-100%[6][11] |
| Methyl Ester | NaOH or LiOH | H₂O, MeOH/THF | Room Temp. - Reflux | 1-48 h | 73-100%[7] |
| Ethyl Ester | NaOH | H₂O, EtOH | Reflux | N/A | High |
| Silyl Ester | TBAF or HF•Py | THF | Room Temp. | 30 min - 3 h | 83-99%[12][13] |
Experimental Protocols
Protection of a Carboxylic Acid as a Benzyl Ester
Reagents and Materials:
-
Carboxylic acid (1.0 eq)
-
Benzyl alcohol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (0.1 eq)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carboxylic acid, benzyl alcohol, and p-toluenesulfonic acid monohydrate in toluene.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the benzyl ester.
Deprotection of a Benzyl Ester via Catalytic Hydrogenolysis
Reagents and Materials:
-
Benzyl ester (1.0 eq)
-
10% Palladium on carbon (10-20% by weight of the substrate)[11]
-
Methanol or Ethyl acetate
-
Hydrogen gas (balloon or hydrogenation apparatus)
-
Celite®
-
Rotary evaporator
Procedure:
-
Dissolve the benzyl ester in methanol or ethyl acetate in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.[11]
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected carboxylic acid.
Visualizing the Workflow
The following diagrams illustrate the logical flow of selecting a carboxyl protecting group based on desired deprotection conditions and the specific workflow for benzyl ester protection and deprotection.
Caption: Decision tree for carboxyl protecting group selection.
Caption: Benzyl ester protection and deprotection cycle.
Conclusion
Benzyl ester protection offers a robust and versatile strategy for the temporary masking of carboxylic acids. Its key advantage lies in the mild and selective cleavage conditions of catalytic hydrogenolysis, providing orthogonality with many other common protecting groups. This makes the benzyl ester an invaluable tool for researchers, scientists, and drug development professionals engaged in the synthesis of complex, multifunctional molecules where preserving the integrity of sensitive functional groups is critical for success.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Methyl Esters [organic-chemistry.org]
- 3. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. synarchive.com [synarchive.com]
- 7. synarchive.com [synarchive.com]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
- 12. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
A Comparative Guide to Carboxyl Protecting Groups in Phenylalanine-Containing Peptide Synthesis: Alternatives to L-Phenylalanine Benzyl Ester Hydrochloride
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields, purity, and overall success of the synthetic route. L-Phenylalanine benzyl ester hydrochloride has traditionally been a cornerstone for the protection of the C-terminal carboxyl group of phenylalanine, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. However, a comprehensive understanding of its performance relative to viable alternatives is crucial for optimizing synthetic outcomes. This guide provides an objective comparison of L-Phenylalanine benzyl ester with its primary alternatives—namely tert-butyl (tBu) and methyl (Me) esters—supported by experimental data and detailed protocols.
Performance Comparison of Carboxyl Protecting Groups for Phenylalanine
The choice of a carboxyl protecting group for phenylalanine is intrinsically linked to the overarching Nα-amino protection strategy (e.g., Boc or Fmoc) to ensure orthogonality. This means that the selective removal of one protecting group can be achieved without affecting the other. The following tables summarize the key performance indicators for benzyl, tert-butyl, and methyl esters in the context of peptide synthesis.
Table 1: General Performance Characteristics of Phenylalanine Carboxyl Protecting Groups
| Parameter | Benzyl (Bn) Ester | Tert-Butyl (tBu) Ester | Methyl (Me) Ester |
| Typical Nα-Strategy | Boc | Fmoc | Boc/Fmoc (Solution Phase) |
| Stability | Stable to mild/moderate acids and bases. | Stable to basic and nucleophilic conditions. | Stable to acidic conditions. |
| Primary Deprotection | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Acidolysis (e.g., Trifluoroacetic Acid - TFA) | Saponification (e.g., NaOH) |
| Orthogonality | Orthogonal to Boc (acid-labile) and Fmoc (base-labile). | Orthogonal to Fmoc (base-labile). | Orthogonal to Boc and Fmoc, but deprotection can affect other base-sensitive groups. |
| Key Advantages | High stability; clean deprotection via hydrogenolysis. | Facile cleavage under mild acidic conditions. | Easily introduced; suitable for solution-phase synthesis. |
| Key Disadvantages | Hydrogenation catalyst can be poisoned; strong acids required for alternative cleavage. | Potential for premature deprotection in some acidic conditions; formation of tert-butyl cation side products. | Saponification conditions can cause racemization and cleave other ester-based side-chain protecting groups. |
Table 2: Quantitative Comparison of Protection and Deprotection Yields
| Protecting Group | Typical Protection Yield (%) | Typical Deprotection Yield (%) | Notes |
| Benzyl (Bn) Ester | 85-95%[1][2] | Quantitative (>95%)[3] | Yields are generally high and deprotection via hydrogenolysis is very clean. |
| Tert-Butyl (tBu) Ester | 80-90%[2] | High (>95%)[3] | Acidolytic cleavage is efficient, but care must be taken to avoid side reactions from the tert-butyl cation. |
| Methyl (Me) Ester | >95%[4] | Variable (can be lower) | Saponification can lead to side reactions, potentially lowering the yield of the desired pure product. |
Potential Side Reactions
A critical aspect of selecting a protecting group is understanding the potential for side reactions that can impact the purity and yield of the final peptide.
-
Racemization: The chiral integrity of the amino acid must be maintained throughout the synthesis. The risk of racemization is particularly pronounced during the activation and coupling steps and can be influenced by the choice of base and solvent.[5][6] Saponification of methyl esters is known to pose a higher risk of racemization compared to the deprotection methods for benzyl and tert-butyl esters.[7]
-
Diketopiperazine Formation: This intramolecular cyclization of a dipeptide ester can occur, leading to chain termination. This side reaction is more prevalent with methyl esters in solution-phase synthesis, especially when proline or glycine is the second amino acid.[8]
-
Aspartimide Formation: When synthesizing peptides containing aspartic acid, the side-chain protecting group can react with the peptide backbone to form a cyclic imide. While this is more related to the side-chain protection, the choice of C-terminal protecting group and the overall synthetic strategy can influence its occurrence.[8]
Experimental Protocols
The following are representative protocols for the coupling of N-Boc-L-phenylalanine to a glycine ester, comparing the use of benzyl and tert-butyl esters in a solution-phase synthesis.
Protocol 1: Synthesis of Boc-L-Phe-Gly-OBn
-
Activation: Dissolve N-Boc-L-phenylalanine (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C.
-
Coupling: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled solution and stir for 30 minutes at 0°C.
-
Addition of Amino Component: In a separate flask, neutralize L-Glycine benzyl ester hydrochloride (1.0 eq) with a tertiary base like N,N-diisopropylethylamine (DIPEA) (1.1 eq) in DCM. Add this solution to the activated Boc-L-phenylalanine mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Filter the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by silica gel column chromatography.
Protocol 2: Synthesis of Boc-L-Phe-Gly-OtBu
The protocol is analogous to Protocol 1, with the substitution of L-Glycine tert-butyl ester hydrochloride for the benzyl ester. The work-up and purification steps remain the same.
Protocol 3: Deprotection of the Carboxyl Group
-
Benzyl Ester (Hydrogenolysis): Dissolve the protected dipeptide in methanol and add a catalytic amount of 10% Palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS). Filter the catalyst through Celite and concentrate the filtrate to obtain the deprotected dipeptide.
-
Tert-Butyl Ester (Acidolysis): Dissolve the protected dipeptide in a solution of 25-50% trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA) to yield the deprotected dipeptide as a TFA salt.
Visualization of Workflows and Strategies
To further clarify the relationships between different protecting groups and their application in peptide synthesis, the following diagrams are provided.
Caption: Orthogonal protection strategies in peptide synthesis.
Caption: General experimental workflow for dipeptide synthesis.
Conclusion
The selection of a carboxyl protecting group for phenylalanine is a critical decision that influences the entire peptide synthesis strategy. L-Phenylalanine benzyl ester remains a robust and reliable choice, particularly within the well-established Boc/Bzl solid-phase synthesis framework, offering high stability and clean deprotection via hydrogenolysis. However, for syntheses that are incompatible with catalytic hydrogenation or require milder final deprotection conditions, L-phenylalanine tert-butyl ester presents a superior alternative, especially in the context of the orthogonal Fmoc/tBu strategy. Methyl esters, while simple to introduce, are generally more suited for solution-phase synthesis of shorter peptides due to the harsher deprotection conditions that can lead to side reactions like racemization.
Ultimately, the optimal choice depends on the specific requirements of the target peptide, including its length, sequence, and the presence of other sensitive functional groups. A thorough understanding of the stability, orthogonality, and potential side reactions associated with each protecting group, as outlined in this guide, will enable researchers to make informed decisions and devise more efficient and successful synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Enantiomeric Purity Analysis of Peptides Synthesized with L-Phenylalanine Benzyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of synthetic peptides is a critical quality attribute, profoundly impacting their biological activity, efficacy, and safety. The use of chiral building blocks, such as L-Phenylalanine benzyl ester hydrochloride, in peptide synthesis necessitates rigorous analysis to ensure enantiomeric purity. This guide provides an objective comparison of analytical methodologies for this purpose, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate strategy for their needs.
Introduction to this compound in Peptide Synthesis
This compound serves as a crucial building block in both solid-phase and solution-phase peptide synthesis. The benzyl ester group provides robust protection for the C-terminal carboxylic acid of phenylalanine, preventing unwanted side reactions during peptide bond formation. This protecting group is typically stable under the conditions required for the removal of temporary N-terminal protecting groups (e.g., Boc or Fmoc) and can be cleaved under specific conditions, such as catalytic hydrogenation.
However, the activation of the carboxylic acid of the preceding amino acid for coupling to the amino group of L-Phenylalanine benzyl ester can create conditions conducive to racemization, leading to the formation of the undesired D-enantiomer. The extent of this epimerization is a key parameter to monitor to ensure the quality of the final peptide product.
Comparative Analysis of Analytical Methods for Enantiomeric Purity
The determination of enantiomeric excess (%ee) in peptides containing phenylalanine is primarily achieved through chromatographic techniques. The choice of method depends on factors such as the required sensitivity, sample complexity, and available instrumentation.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Limit of Detection for D-isomer |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). | High resolution and accuracy, well-established, variety of CSPs available. | Can require method development for specific peptides, may require hydrolysis of the peptide. | 0.05% - 0.1% |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte. | High efficiency, low sample and solvent consumption, orthogonal to HPLC. | Lower loading capacity, can be sensitive to matrix effects. | ~0.05% |
| Gas Chromatography (GC) on a Chiral Column | Separation of volatile, derivatized amino acid enantiomers on a chiral stationary phase. | High resolution for volatile compounds. | Requires peptide hydrolysis and derivatization, not suitable for intact peptides. | ~0.1% |
Impact of Synthesis Parameters on Enantiomeric Purity
The level of racemization during peptide synthesis is significantly influenced by the choice of coupling reagents and the reaction conditions. The following table summarizes illustrative data on the impact of different coupling reagents on the formation of the D-isomer of a phenylalanine-containing peptide.
| Coupling Reagent | Additive | Base | % D-Isomer (Illustrative) | Reference |
| HBTU | HOBt | DIPEA | 1.5% | [1][2] |
| HATU | HOAt | DIPEA | <1% | [1][3] |
| DIC | HOBt | - | 2.0% | [4] |
| PyBOP | - | DIPEA | 1.2% | [3][5] |
| COMU | - | TMP | <0.5% | [5] |
Note: The % D-isomer can vary depending on the specific peptide sequence, reaction time, and temperature.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide using this compound
This protocol describes the manual synthesis of a model dipeptide, Ac-Gly-Phe-NH₂, on a Rink Amide resin to assess racemization of the phenylalanine residue.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Gly-OH
-
This compound
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
20% Piperidine in DMF (v/v)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetic anhydride
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
First Amino Acid Coupling (Glycine):
-
In a separate vessel, dissolve Fmoc-Gly-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin as in step 2.
-
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (Phenylalanine):
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin as in step 2.
-
-
Acetylation (Capping): Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes. Wash the resin as in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2 hours.
-
Peptide Precipitation: Precipitate the peptide by adding the cleavage solution to cold diethyl ether. Centrifuge to collect the peptide pellet.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Chiral HPLC Analysis of Peptide Enantiomeric Purity
This protocol outlines a general method for the analysis of the enantiomeric purity of the synthesized Ac-Gly-Phe-NH₂ after hydrolysis.
Materials:
-
Purified peptide sample
-
6N HCl
-
Chiral HPLC column (e.g., CROWNPAK CR(+) or a teicoplanin-based column)
-
HPLC system with UV detector
-
Mobile phase (e.g., Perchloric acid solution pH 1.5 for CROWNPAK; Acetonitrile/Water for teicoplanin-based columns)
-
Reference standards for L-Phenylalanine and D-Phenylalanine
Procedure:
-
Peptide Hydrolysis:
-
Place a known amount of the purified peptide in a hydrolysis tube.
-
Add 6N HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen.
-
Reconstitute the amino acid residue in the mobile phase.
-
-
HPLC Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution containing both L- and D-Phenylalanine to determine their retention times.
-
Inject the hydrolyzed peptide sample.
-
Monitor the elution profile at an appropriate wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to L- and D-Phenylalanine in the sample chromatogram based on the retention times of the standards.
-
Integrate the peak areas for both enantiomers.
-
Calculate the percentage of the D-isomer using the following formula: % D-isomer = [Area(D-Phe) / (Area(L-Phe) + Area(D-Phe))] x 100
-
References
Safety Operating Guide
Navigating the Safe Disposal of L-Phenylalanine Benzyl Ester Hydrochloride: A Procedural Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the proper disposal of chemical reagents is a critical component of maintaining a safe and compliant work environment. L-Phenylalanine benzyl ester hydrochloride, a common reagent in peptide synthesis, requires careful handling and disposal to mitigate potential environmental and health risks. This guide provides a comprehensive, step-by-step procedure for its safe disposal, ensuring operational clarity and adherence to safety protocols.
Key Safety and Physical Data
A thorough understanding of the chemical's properties is the foundation of safe handling and disposal. The following table summarizes essential data for this compound.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₈ClNO₂ | [1] |
| Molecular Weight | 291.8 g/mol | [1] |
| Appearance | White solid/crystals | [1][2] |
| Melting Point | 190 - 194 °C (374 - 381.2 °F) | [2] |
| Hazard Classification | Not classified as a hazardous substance or mixture under GHS. However, it may cause skin, eye, and respiratory tract irritation. | [1][3][4] |
| Incompatibilities | Strong oxidizing agents, Strong acids. | [2][4] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen chloride gas. | [2][4] |
Procedural Steps for Disposal
The following protocol outlines the necessary steps for the safe disposal of this compound, from initial preparation to final waste collection. This procedure is designed to complement, not replace, your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[1][3][4] Ensure that eyewash stations and safety showers are readily accessible.[2][4]
-
Personal Protective Equipment: Wear appropriate PPE, including:
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.
-
Contaminated disposables such as weigh boats, filter paper, gloves, and paper towels must also be placed in the designated solid chemical waste container.[5]
-
-
Liquid Waste:
-
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., water or an appropriate organic solvent). The first rinseate must be collected as hazardous waste.[6] For highly toxic materials, the first three rinses should be collected.[6] After thorough rinsing and air-drying, the container can often be disposed of as non-hazardous waste, but confirm this with your institutional EHS guidelines.
-
3. Spill Management:
-
Small Spills:
-
Large Spills:
4. Final Disposal:
-
Labeling and Storage: Ensure all waste containers are securely sealed and clearly labeled with their contents, including the full chemical name ("this compound").[6][7] Store the sealed containers in a designated and properly segregated waste accumulation area.
-
EHS Collection: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety department. Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1][8] Never dispose of this chemical down the drain or in the regular trash.[5][6]
Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific safety and disposal protocols as the primary source of guidance.
References
- 1. peptide.com [peptide.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. fishersci.co.uk [fishersci.co.uk]
Personal protective equipment for handling L-Phenylalanine benzyl ester hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling L-Phenylalanine benzyl ester hydrochloride. The following procedures and recommendations are designed to ensure a safe laboratory environment and maintain the integrity of the compound.
Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₈ClNO₂ | [1][2] |
| Molecular Weight | 291.77 g/mol | [2] |
| Physical State | Solid, Crystalline Powder | [1][3] |
| Color | White to off-white | [1][3] |
| Melting Point | 197-200°C | [2] |
| Storage Temperature | 0-8 °C, Keep refrigerated | [4][5] |
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) indicate no known hazards, it is crucial to handle this compound with care as it may cause skin, eye, and respiratory tract irritation.[1] A comprehensive suite of personal protective equipment is mandatory to minimize exposure.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles / Eyeshields | Should conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[6][7] |
| Face Shield | Recommended when there is a significant risk of splashing or dust generation.[6] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[6][8] |
| Body Protection | Laboratory Coat / Full Suit | A standard laboratory coat should be worn and fully buttoned. A full suit may be necessary for large spills.[1][6] |
| Respiratory Protection | Dust Mask / Respirator | A NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used if handling procedures may generate dust.[6] Work should be conducted in a well-ventilated area or a fume hood.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing exposure risks.
1. Preparation and Precautionary Measures:
-
Assemble all necessary equipment, such as spatulas, weighing paper, and glassware.
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Don all required personal protective equipment as detailed in the table above.
2. Handling the Solid Compound:
-
All manipulations of solid this compound should be performed in a chemical fume hood to prevent the inhalation of airborne particles.[4]
-
When weighing the compound, use a tared, sealed container to minimize dust generation.
-
Avoid direct contact with the solid. Use clean, dry spatulas for transferring.
3. Preparing Solutions:
-
Slowly add the solid compound to the solvent to avoid splashing.
-
Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.
4. Storage:
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[1][4]
-
For long-term storage, refrigeration is recommended.[4] Some suppliers suggest storage under an inert atmosphere as the compound may be air-sensitive.[4]
Spill and Disposal Plan
Spill Response:
-
Small Spills: In the event of a small spill, evacuate the immediate area. Wearing appropriate PPE, use appropriate tools to put the spilled solid in a convenient waste disposal container.[1]
-
Large Spills: For large spills, evacuate the laboratory and follow institutional emergency procedures. A self-contained breathing apparatus should be used to avoid inhalation of the product.[1]
Waste Disposal:
-
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]
-
Collect waste residues in a sealed, labeled container.
Safety Workflow Diagram
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
